Product packaging for Atenolol hydrochloride(Cat. No.:CAS No. 51706-40-2)

Atenolol hydrochloride

Cat. No.: B1665815
CAS No.: 51706-40-2
M. Wt: 302.80 g/mol
InChI Key: FFDDLJYKJQGSPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atenolol hydrochloride is a synthetic, cardioselective beta-blocker that acts as a selective antagonist of the β1-adrenergic receptor . This mechanism is central to its research applications in studying cardiovascular physiology and disease models. By selectively blocking β1-receptors in the heart, it inhibits the effects of catecholamines, leading to a reduction in heart rate, the force of heart muscle contraction, and cardiac output . This action makes it a valuable compound for in vitro and in vivo research focused on hypertension, chronic angina pectoris, and various cardiac arrhythmias, including atrial fibrillation . Its pharmacological value is further highlighted by its investigation in models of heart failure and for reducing mortality following myocardial infarction in hemodynamically stable subjects . From a research standpoint, this compound offers several key characteristics. It is a small molecule with minimal metabolism in the liver and does not rely on cytochrome P450 enzymes for elimination, which reduces the potential for certain metabolic drug-drug interactions in experimental models . It exhibits very low protein binding (6-16%) and is primarily eliminated by the kidneys . The compound is supplied as a racemate, containing both (R)- and (S)-enantiomers, with a single chiral centre located at the carbon atom bearing the hydroxy and isopropylamino groups . This compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H23ClN2O3 B1665815 Atenolol hydrochloride CAS No. 51706-40-2

Properties

CAS No.

51706-40-2

Molecular Formula

C14H23ClN2O3

Molecular Weight

302.80 g/mol

IUPAC Name

2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide;hydrochloride

InChI

InChI=1S/C14H22N2O3.ClH/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18;/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18);1H

InChI Key

FFDDLJYKJQGSPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O.Cl

Appearance

Solid powder

Other CAS No.

51706-40-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Atenolol Hydrochloride

Origin of Product

United States

Molecular Mechanism of Action and Receptor Interaction Dynamics of Atenolol

Selective Beta-1 Adrenergic Receptor Antagonism

Atenolol's primary mechanism of action is its function as a selective antagonist of the β1-adrenergic receptor. wikipedia.orgpatsnap.com This selectivity means it preferentially targets β1-receptors, which are predominantly located in the heart, over β2-receptors found in other tissues. consensus.appconsensus.app

Atenolol (B1665814) selectively binds to β1-adrenergic receptors located in the heart and vascular smooth muscle. nih.gov This binding is competitive, meaning it blocks the receptor site and prevents its activation by endogenous signaling molecules. The affinity of atenolol for β1 receptors is significantly higher than for β2 receptors, which is the basis for its cardioselectivity. drugbank.comnih.gov Research quantifying this binding affinity has established specific inhibition constants (Ki), which represent the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a stronger binding affinity.

Table 1: Receptor Binding Affinity (Ki) of Atenolol
Receptor SiteBinding Affinity (Ki in nM)Species
β1170–1,500Human
β28,140–9,550Human
β3>10,000Human

Data sourced from Wikipedia. wikipedia.org

By occupying β1-adrenergic receptors, atenolol blocks the positive inotropic (force of contraction) and chronotropic (heart rate) actions initiated by endogenous catecholamines such as epinephrine (B1671497), norepinephrine (B1679862), and isoproterenol. nih.gov Normally, the binding of these catecholamines to β1-receptors triggers a signaling cascade that increases heart rate and contractility. webmd.com Atenolol's antagonism of these receptors inhibits this sympathetic stimulation. nih.gov This blockade leads to a reduction in both resting and exercise-induced heart rate, a decrease in myocardial contractility, and a subsequent lowering of blood pressure. nih.govwikipedia.org

Secondary Receptor Interactions and Specificity Profiles

While highly selective for β1-receptors, the specificity profile of atenolol is a critical aspect of its function.

Atenolol is classified as a cardioselective beta-blocker because it has a significantly lower affinity for β2-adrenergic receptors, which are prevalent in the bronchial and vascular smooth muscles. drugbank.comdroracle.ai This selectivity is dose-dependent; while the preferential action is on β1-receptors, high doses of atenolol can also block β2-receptors. wikipedia.org The primary clinical advantage of this selectivity is the reduced likelihood of causing bronchoconstriction in comparison to non-selective beta-blockers, as it has a minimal impact on the β2-receptors in the lungs. consensus.appdroracle.ai Studies comparing various beta-blockers have quantified this selectivity, often expressed as a ratio of the drug's affinity for β2 versus β1 receptors.

Table 2: Comparative Beta-Receptor Selectivity
CompoundSelectivity Ratio (β2/β1 Affinity)Classification
AtenololExhibits lower selectivity than some other agents nih.govβ1-Selective
Bisoprolol (B1195378)19 nih.govβ1-Selective
Metoprolol (B1676517)Lower selectivity for β1 nih.govβ1-Selective
Propranolol (B1214883)No significant selectivity nih.govNon-Selective
CarvedilolNo significant selectivity nih.govNon-Selective

Data sourced from PubMed. nih.gov

Intrinsic Sympathomimetic and Membrane Stabilizing Activities

Atenolol's pharmacological profile is further defined by the absence of two key properties found in some other beta-blockers: intrinsic sympathomimetic activity and membrane stabilizing activity.

Atenolol lacks intrinsic sympathomimetic activity (ISA). nih.govwikipedia.orgdrugbank.com ISA refers to the capacity of some beta-blockers to act as partial agonists, meaning they can weakly stimulate the beta-adrenergic receptors they are blocking. nih.govtaylorandfrancis.com This partial stimulation can prevent a significant decrease in heart rate. taylorandfrancis.com Because atenolol does not possess ISA, its blocking effect on the β1-receptor is "pure," leading to a more pronounced reduction in heart rate and myocardial oxygen demand compared to beta-blockers with ISA. nih.govwikipedia.org Furthermore, atenolol does not possess membrane-stabilizing activity, a property related to blocking sodium channels that is seen in some other beta-blockers like propranolol but is not clinically relevant at therapeutic concentrations. nih.govwikipedia.orgwikipedia.org

Absence of Membrane Stabilizing Properties of Atenolol

Atenolol is characterized as a beta-selective adrenoceptor blocking agent that lacks intrinsic sympathomimetic activity and membrane stabilizing activity drugbank.comnih.gov. Unlike some other beta-blockers such as metoprolol, which has some membrane-stabilizing properties, atenolol does not exhibit this characteristic nih.gov. This absence of membrane-stabilizing or local anesthetic effects is a key pharmacological feature of the compound nih.gov.

Cellular and Molecular Transport Mechanisms of Atenolol

The disposition and clearance of atenolol are significantly influenced by various cellular and molecular transport mechanisms. While it is cleared predominantly by the kidney through both glomerular filtration and active secretion, the specific transporters involved in its active secretion have been identified nih.govnih.gov. The molecule's transport across cellular membranes is facilitated by several families of transporters, including Organic Cation Transporters (OCTs), Multidrug and Toxin Extrusion Proteins (MATEs), and Organic Anion Transporting Polypeptides (OATPs) nih.govadrenomedullin-1-12-human.com.

Involvement of Organic Cation Transporters (OCT1, OCT2) in Atenolol Uptake

Atenolol is a substrate for human Organic Cation Transporters, specifically hOCT1 and hOCT2 nih.govnih.gov.

hOCT1 (SLC22A1): This transporter is involved in the uptake of many organic cations from the blood into the liver youtube.com. Research has identified hOCT1, which is expressed at the brush border membrane of enterocytes, as being highly capable of transporting atenolol, suggesting a role in its intestinal absorption nih.gov. The specific uptake of atenolol by OCT1 is a saturable process that follows Michaelis-Menten kinetics nih.gov.

hOCT2 (SLC22A2): The renal transporter hOCT2 is a key player in the disposition of atenolol nih.gov. In the human kidney, hOCT2 is located on the basolateral membrane of renal tubular cells and mediates the initial step of active secretion by transporting atenolol from the bloodstream into these cells nih.govyoutube.com. Studies have confirmed that atenolol is an excellent substrate for hOCT2 nih.govnih.gov.

Table 1: Kinetic Parameters of Atenolol Uptake by Organic Cation Transporters

Transporter Michaelis Constant (Km) Maximum Transport Rate (Vmax) Cell System
hOCT1 3.08 mM 4.00 nmol/min/mg protein Madin-Darby canine kidney II cells

Data sourced from multiple studies. nih.govnih.gov

Role of Multidrug and Toxin Extrusion Proteins (MATE1, MATE2-K) in Atenolol Secretion

Following uptake into renal tubular cells by hOCT2, atenolol is secreted into the urine by apical multidrug and toxin extrusion proteins (MATEs) nih.gov. These transporters function as proton/organic cation exchangers, using a proton gradient to drive the efflux of substrates nih.gov.

hMATE1 (SLC47A1): Localized in the brush-border membrane of proximal tubule epithelial cells, MATE1 is a critical component of the atenolol renal secretion pathway nih.govupgx.eu.

hMATE2-K (SLC47A2): This kidney-specific transporter also resides on the apical membrane of renal proximal tubular cells and plays a significant role in the final excretory step of atenolol into the urine nih.govsolvobiotech.com.

The coordinated action of basolateral hOCT2 and apical hMATE1 and hMATE2-K creates an efficient pathway for the unidirectional transepithelial transport of atenolol, mediating its active tubular secretion nih.govnih.gov. In a double-transfected cell culture model expressing both hOCT2 and hMATE1, the transport of atenolol from the basal to the apical side was 27-fold higher than in the opposite direction nih.govnih.gov.

Table 2: Kinetic Parameters of Atenolol Efflux by Multidrug and Toxin Extrusion Proteins

Transporter Michaelis Constant (Km) Calculated Turnover Number (kcat) Cell System
hMATE1 32 ± 5 µM 0.41 s⁻¹ Human embryonic kidney cell lines

Data derived from kinetic analysis in transporter-expressing cell lines. nih.govnih.govresearchgate.net

Organic Anion Transporting Polypeptides (OATP1A2, OATP2B1) in Intestinal Uptake of Atenolol

The intestinal absorption of atenolol appears to be mediated, at least in part, by Organic Anion Transporting Polypeptides nih.gov. Although atenolol is a cationic drug, certain OATPs have been shown to transport it adrenomedullin-1-12-human.com.

OATP1A2 (SLCO1A2): Atenolol has been identified as a substrate for OATP1A2 nih.govexamine.com. This transporter is expressed in the intestinal epithelium and is thought to play a role in the oral absorption of the drug nih.govresearchgate.net. The interaction between atenolol and OATP1A2 has been suggested as an underlying mechanism for food-drug interactions, such as the reduced absorption of atenolol when taken with certain fruit juices nih.govadrenomedullin-1-12-human.com.

OATP2B1 (SLCO2B1): Along with OATP1A2, OATP2B1 is expressed in tissues crucial for drug disposition, including the intestine, and may contribute to the absorption of atenolol adrenomedullin-1-12-human.comnih.gov. These transporters are involved in the uptake of substrates from the gut into enterocytes researchgate.net.

Table of Mentioned Compounds

Compound Name
Atenolol hydrochloride
Metoprolol
Phloretin
Quercetin
Isoproterenol

Advanced Analytical Methodologies for Atenolol Hydrochloride

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of atenolol (B1665814) from its impurities, degradation products, and other co-formulated drugs.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most widely used technique for the analysis of atenolol. rjptonline.orgijsr.net Method development involves optimizing various chromatographic parameters to achieve efficient separation and quantification.

A typical RP-HPLC method involves a C8 or C18 column, with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile or methanol. rjptonline.orglongdom.orgnih.gov UV detection is commonly performed at wavelengths ranging from 224 nm to 275 nm. rjptonline.orglongdom.orgslideshare.net

Validation of HPLC methods is performed according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness. rjptonline.org Stability-indicating HPLC methods are specifically designed to separate atenolol from its degradation products formed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). longdom.orgnih.govsustech.edu This ensures that the method can accurately measure the drug content in the presence of its degradants. longdom.org

Interactive Data Table: HPLC Method Parameters for Atenolol Analysis

Parameter Condition 1 Condition 2 Condition 3
Column C8 (250 mm x 4.6 mm, 5 µm) longdom.org HiQSil C18HS (250 mm x 4.6 mm) rjptonline.org Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm) nih.gov
Mobile Phase Acetonitrile:Methanol:0.02 M Phosphate Buffer, pH 5 (20:20:60) longdom.org 20 mM Ammonium Acetate (B1210297) Buffer (pH 5):Acetonitrile (80:20) rjptonline.org Acetonitrile:Buffer (20 mM potassium dihydrogen phosphate pH 3.5) (55:45, v/v) nih.gov
Flow Rate 1 ml/min longdom.org 0.75 ml/min rjptonline.org 1.0 ml/min nih.gov
Detection (UV) 226 nm longdom.org 273 nm rjptonline.org 235 nm nih.gov
Retention Time Not Specified 4.606 min rjptonline.org Not Specified
Linearity Range 0.05-10 µg/mL longdom.org 5–40 µg/ml rjptonline.org 40-160 μg/ml nih.gov
Internal Standard Pindolol longdom.org Not Specified Not Specified

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the trace analysis of atenolol and its process-related impurities. nih.govoup.com Due to the low volatility and polar nature of atenolol, derivatization is typically required prior to GC analysis. nih.gov A common derivatization agent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov

This method offers high sensitivity and selectivity, making it particularly suitable for identifying and quantifying genotoxic impurities at very low levels. nih.govresearchgate.net The separation is generally achieved on a capillary column, such as a BPX-5. nih.gov The mass spectrometer provides definitive identification of the compounds based on their mass spectra and fragmentation patterns. faa.gov GC-MS has been successfully used to identify and quantify several process-related impurities in atenolol bulk drug and formulations. nih.govresearchgate.net

Interactive Data Table: GC-MS Method for Analysis of Atenolol Impurities

Parameter Value
Technique Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov
Application Analysis of five process-related impurities in atenolol. nih.gov
Column BPX-5 (50 m × 0.25 mm i.d., 0.25 μm film thickness) nih.gov
Derivatization Required; e.g., with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov
Linearity Range 0.3-10 ppm for certain impurities. nih.gov
Key Finding The method is simple, selective, and sensitive for quantifying impurities at trace concentrations. nih.gov

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique used for the qualitative and quantitative analysis of atenolol. akjournals.comrjptonline.org It is often used for identification purposes and to check for the presence of impurities. For quantitative analysis, TLC is coupled with densitometry. akjournals.com

The separation is achieved on plates pre-coated with silica gel 60F254. akjournals.com The choice of the mobile phase is crucial for achieving good separation. A common mobile phase system for the simultaneous analysis of atenolol and other drugs is toluene–methanol–triethylamine. akjournals.com After development, the plates are scanned densitometrically at a specific wavelength, such as 275 nm, to quantify the separated compounds. akjournals.com The Rf (retardation factor) values are used for identification. For example, in one method, the Rf of atenolol was found to be 0.24. akjournals.com

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), is an efficient analytical technique for the determination of atenolol. rjptonline.orgnih.govnih.gov CE offers advantages such as high separation efficiency, short analysis time, and low consumption of reagents and samples. nih.gov

In a typical CZE method for atenolol, separation is performed in an uncoated silica capillary. nih.govresearchgate.net The buffer system, which influences the separation, often consists of a borate buffer at a specific pH. nih.gov Detection is usually carried out using a UV detector at a low wavelength, such as 194 nm. nih.govresearchgate.net The method has been successfully applied to the determination of atenolol in plasma and pharmaceutical dosage forms, demonstrating good repeatability and reproducibility. nih.govnih.gov

Interactive Data Table: Capillary Zone Electrophoresis Method for Atenolol

Parameter Value
Technique Capillary Zone Electrophoresis (CZE) nih.gov
Application Determination of atenolol in plasma. nih.gov
Capillary Uncoated silica capillary (58.5 cm x 75 µm I.D.) nih.gov
Electrolyte 50 mM H3BO3 - 50 mM Na2B4O7 (50:50, v/v) pH 9 nih.gov
Applied Voltage +25 kV nih.gov
Detection 194 nm nih.gov
Analysis Time Less than 3 minutes. nih.gov

Spectroscopic Approaches for Structural Elucidation and Assay

Spectroscopic methods are widely used for the quantification of atenolol, leveraging its ability to absorb electromagnetic radiation.

UV-Visible spectrophotometry is a simple, rapid, and economical method for the quantitative determination of atenolol in bulk and pharmaceutical formulations. slideshare.netau.edu.sy The method is based on the measurement of the absorption of UV radiation by the atenolol molecule. In various solvents like methanol or 0.1N hydrochloric acid, atenolol exhibits characteristic absorption maxima (λmax). slideshare.netau.edu.syfabad.org.tr The λmax is often observed around 224-226 nm and also at approximately 276 nm. longdom.orgslideshare.netwisdomlib.org

Derivative spectrophotometry can be employed to enhance the specificity and resolve overlapping spectra in the presence of interfering substances. fabad.org.trekb.eg First, second, and third-order derivative methods have been developed for atenolol determination. fabad.org.tr These methods involve measuring absorbance values at specific wavelengths in the derivative spectra, which can eliminate interference from formulation excipients. fabad.org.tr For instance, in first-derivative spectrophotometry, measurements can be taken at 273, 276, and 285 nm. fabad.org.trekb.eg

Interactive Data Table: UV-Vis Spectrophotometric Data for Atenolol

Method Solvent λmax (nm) Linearity Range (µg/ml)
Zero-Order UV slideshare.net Methanol 224 1-30
Zero-Order UV au.edu.sy 0.1N Hydrochloric Acid 225 5-40
Zero-Order UV fabad.org.tr Methanol 276 2.5-17.5
First-Order Derivative fabad.org.tr Methanol 273, 276, 285 2.5-17.5
Second-Order Derivative fabad.org.tr Methanol 276, 279, 282, 287 2.5-17.5
Third-Order Derivative fabad.org.tr Methanol 275, 278, 281 2.5-17.5

Fluorimetric Methods for Atenolol Determination

Fluorimetric methods offer a sensitive and cost-effective approach for the determination of atenolol hydrochloride. These techniques capitalize on the intrinsic fluorescence of the atenolol molecule or the fluorescence produced through reactions with specific reagents.

One straightforward and environmentally friendly spectrofluorimetric method involves measuring the native fluorescence of atenolol in a 0.02 N sodium hydroxide (B78521) (NaOH) solution. In this method, the fluorescence intensity is measured at an emission wavelength of 301±1 nm after excitation at 255 nm. This approach has demonstrated a linear relationship for atenolol concentrations in the range of 30-800 ng/mL. The method has been successfully applied to the analysis of atenolol in pharmaceutical tablets and spiked human urine samples, proving to be accurate, specific, precise, and robust according to ICH guidelines. Its simplicity, short analysis time, and use of green solvents contribute to its high eco-scale score.

Another spectrofluorimetric technique is based on the quenching effect of atenolol on the photoluminescence of gold nanoparticles (AuNPs). In this method, the quenching of the fluorescence of AuNPs at an emission wavelength of 705 nm is proportional to the concentration of atenolol. A linear correlation has been observed in the concentration range of 1.0-10 µg/mL. This method has been successfully used for assaying atenolol in pharmaceutical formulations with good recovery rates.

Furthermore, a simple spectrofluorimetric method has been developed based on the reaction of atenolol with 0.1 N NaOH solution in a boiling water bath. This reaction produces a strongly fluorescent product with excitation and emission wavelengths of 278 nm and 302 nm, respectively. A linear relationship for fluorescence intensity was obtained in the concentration range of 5.0-25.0 µg/mL.

Flow-injection chemiluminescence (CL) systems have also been employed for the sensitive determination of atenolol. One such system uses the light emitted from the reaction of potassium permanganate (KMnO4) and cadmium sulfide quantum dots (CdS QDs) in the presence of cetyltrimethylammonium bromide (CTAB). The CL intensity is significantly enhanced in the presence of atenolol, allowing for its quantification. This method exhibits a linear response to atenolol concentration in the ranges of 0.001 to 4.0 mg L⁻¹ and 4.0 to 18.0 mg L⁻¹, with a low detection limit of 0.0010 mg L⁻¹.

The table below summarizes the key parameters of various fluorimetric methods for atenolol determination.

MethodPrincipleReagent(s)Excitation λ (nm)Emission λ (nm)Linear RangeApplication
Spectrofluorimetry Native Fluorescence0.02 N NaOH255301±130-800 ng/mLPharmaceutical tablets, Human urine
Spectrofluorimetry Fluorescence QuenchingGold Nanoparticles (AuNPs)-7051.0-10 µg/mLPharmaceutical formulations
Spectrofluorimetry Reaction-induced Fluorescence0.1 N NaOH (boiling)2783025.0-25.0 µg/mLTablet dosage forms
Flow-injection Chemiluminescence Enhanced ChemiluminescenceKMnO₄, CdS QDs, CTAB--0.001-18.0 mg/LSpiked environmental water, Pharmaceutical formulations

Fourier Transform Infrared (FTIR) Spectroscopy for Atenolol Drug-Excipient Compatibility

Fourier Transform Infrared (FTIR) spectroscopy is a crucial analytical technique in the preformulation stage of pharmaceutical development to assess the compatibility between an active pharmaceutical ingredient (API) and various excipients. Potential physical and chemical interactions between this compound and excipients can impact the stability, bioavailability, and therapeutic efficacy of the final dosage form. FTIR provides information on chemical interactions by detecting changes in the vibrational modes of functional groups within the molecules.

The FTIR spectrum of pure atenolol exhibits characteristic absorption bands corresponding to its functional groups. These include symmetric and asymmetric N-H stretching at approximately 3342 cm⁻¹, alcoholic O-H stretching around 2961 cm⁻¹, C=O amide stretching at about 1631 cm⁻¹, and alkyl aryl ether stretching near 1235 cm⁻¹.

When evaluating drug-excipient compatibility, physical mixtures of atenolol and an excipient (typically at a 50:50 mass ratio to maximize the likelihood of detecting an interaction) are analyzed. The resulting spectrum is compared with the spectra of the individual components. The absence of new peaks, significant shifts in existing peaks, or the disappearance of characteristic drug peaks in the mixture's spectrum generally indicates compatibility.

Studies have utilized FTIR to investigate the compatibility of atenolol with a range of excipients:

Compatible Excipients: Research has shown atenolol to be compatible with excipients such as starch, Avicel PH®, Primojel®, Ac-Di-Sol®, cross-linked PVP, magnesium stearate, calcium sulphate dihydrate, dicalcium phosphate, and icing sugar. Compatibility has also been demonstrated with mannitol, lactose, methylcellulose, meglumine, and chitosan.

Incompatible Excipients: Incompatibility has been suggested or confirmed with certain excipients. For instance, studies have revealed potential interactions with polyvinylpyrrolidone (PVP), lactose, and stearic acid. Changes in the FTIR spectra of mixtures containing atenolol and hydroxyethylcellulose, hypromellose, or methylcellulose have also indicated incompatibility. In the case of atenolol's interaction with β-cyclodextrin, changes in the FTIR spectrum, such as the disappearance of the N-H stretching band and shifts in the O-H and C=O amide bands, suggest the formation of an inclusion complex.

It is important to note that while FTIR is a valuable screening tool, the results are often corroborated with other analytical techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to provide a more comprehensive understanding of drug-excipient interactions.

The table below summarizes the compatibility of atenolol with various excipients as determined by FTIR and other analytical methods.

ExcipientCompatibilityObserved FTIR Changes / Notes
Starch CompatibleNo significant changes in characteristic peaks.
Avicel PH® (Microcrystalline Cellulose) CompatibleNo significant interactions detected.
Magnesium Stearate CompatibleNo significant chemical interaction observed.
Lactose IncompatiblePotential for Maillard reaction, though not always evident by FTIR alone.
Polyvinylpyrrolidone (PVP) IncompatibleEvidence of strong interaction, potentially mediated by water.
Hydroxypropyl Methylcellulose (HPMC) IncompatibleShift in N-H stretching vibrations of atenolol observed.
β-Cyclodextrin IncompatibleDisappearance and shifting of bands, indicating inclusion complex formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atenolol Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of this compound. It is instrumental in confirming the identity and purity of the compound and in elucidating the connectivity of atoms within the molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are routinely used for these structural studies.

¹H NMR Spectroscopy

The ¹H NMR spectrum of atenolol provides information about the different types of protons and their chemical environments. The chemical shifts (δ), reported in parts per million (ppm), are characteristic of the electronic environment of each proton.

In a typical ¹H NMR spectrum of atenolol (often recorded in a solvent like DMSO-d₆), distinct signals can be assigned to the various protons in the molecule. For example:

Aromatic Protons: The protons on the benzene (B151609) ring typically appear as two doublets in the aromatic region of the spectrum.

Aliphatic Protons: The protons of the isopropyl group, the methylene groups, and the methine group in the side chain appear at lower chemical shifts. The methyl protons of the isopropyl group usually appear as a doublet.

Hydroxyl and Amine Protons: The protons of the hydroxyl (-OH) and amine (-NH) groups are also observable and their chemical shifts can be influenced by solvent and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of atenolol complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum.

Key signals in the ¹³C NMR spectrum of atenolol (in DMSO-d₆) include:

Aromatic Carbons: The carbon atoms of the benzene ring resonate in the downfield region of the spectrum.

Carbonyl Carbon: The carbon of the amide group (C=O) also appears at a characteristic downfield chemical shift.

Aliphatic Carbons: The carbons of the isopropyl group and the side chain appear in the upfield region of the spectrum.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed for unequivocal assignment of all proton and carbon signals. For instance, HMBC spectra have been used to definitively assign the resonances of the aromatic carbons in atenolol.

NMR spectroscopy can also distinguish between the salt form (hydrochloride) and the free base of atenolol. For example, the ¹³C chemical shifts for the carbons adjacent to the oxygen and nitrogen in the side chain (O-C2 and N-C3) differ between the hydrochloride salt and the free base. For the hydrochloride, these shifts are typically in the range of 65.0–65.5 ppm (O-C2) and 46.9–47.0 ppm (N-C3), whereas for the free base, they are observed at approximately 68.4 ppm (O-C2) and 50.3–52.6 ppm (N-C3).

The table below presents typical ¹³C NMR chemical shifts for atenolol in DMSO-d₆.

Carbon AtomChemical Shift (δ, ppm)
Aromatic C2'/C6' 114.88
Aromatic C3'/C5' 130.65
Side Chain C2 68.35
Side Chain C3 41.31
Isopropyl CH 47.9
Isopropyl CH₃ 22.88

Electrochemical and Potentiometric Methods

Voltammetric Techniques for Atenolol Analysis

Voltammetric techniques are electrochemical methods that measure the current resulting from the application of a varying potential to an electrode. These methods, including cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are valued for their sensitivity, selectivity, and relatively low cost in the analysis of electroactive compounds like atenolol.

The electrochemical oxidation of atenolol has been studied at various electrode surfaces. In cyclic voltammetry, atenolol typically exhibits a single, well-defined, irreversible oxidation peak. The potential at which this peak occurs is dependent on the pH of the supporting electrolyte and the nature of the working electrode. Studies using a carbon paste electrode in a phosphate medium have shown that the oxidation process is diffusion-controlled.

Differential pulse voltammetry (DPV) is often employed for the quantitative determination of atenolol due to its enhanced sensitivity compared to CV. DPV has been successfully applied to the analysis of atenolol in pharmaceutical formulations and biological samples like urine.

The performance of voltammetric methods can be significantly improved by modifying the working electrode. Various materials have been used to enhance the electrocatalytic activity towards atenolol oxidation, leading to lower detection limits and improved sensitivity.

Modified Carbon Paste Electrodes (CPEs): CPEs modified with gold nanoparticles (GN-CPE) have demonstrated electrocatalytic activity, resulting in a marked enhancement of the current response for atenolol oxidation in a Britton-Robinson buffer solution at pH 10.0. Another modification involves the use of a multi-walled carbon nanotube modified carbon paste electrode (MWCNT/CPE) for the simultaneous determination of atenolol and betaxolol.

Modified Glassy Carbon Electrodes (GCEs): GCEs modified with C60 fullerene have shown excellent electrocatalytic activity towards atenolol oxidation at physiological pH. A nanocomposite of superparamagnetic iron oxide nanoparticles (SPIONs) and activated carbon (SPION-15%AC) has also been used to modify a GCE, creating a highly efficient platform for atenolol detection.

Boron-Doped Diamond Electrodes (BDDEs): Anodically pretreated BDDEs have been utilized for the simultaneous determination of nifedipine (B1678770) and atenolol. Cathodically pretreated BDDEs have also been employed for the independent determination of atenolol and propranolol (B1214883).

Modified Pencil Graphite Electrodes (PGEs): An electrochemical sensor developed by electropolymerizing Patton and Reeder's reagent on a pencil graphite electrode has been used for the sensitive and selective determination of atenolol.

The table below summarizes the performance of various voltammetric methods for the determination of atenolol.

ElectrodeTechniqueLinear RangeLimit of Detection (LOD)Application
Carbon Paste Electrode DPV2.0 × 10⁻⁵ - 1.0 × 10⁻⁴ M-Pharmaceutical samples, Urine
SPION-15%AC/GCE DPV1.21 µM - 285 µM0.401 µMCommercial tablets
Patton and Reeder's Modified PGE DPV0.1 µM - 1.8 µM4.9 × 10⁻⁸ MPharmaceutical samples
Cathodically Pretreated BDDE SWV2.0 µM - 41 µM0.93 µMPharmaceutical formulations
Gold Nanoparticle-Modified CPE DPV1.96 × 10⁻⁶ - 9.09 × 10⁻⁴ M-Drug formulations, Urine

Development and Characterization of Atenolol Ion-Selective Electrodes

Potentiometric methods utilizing ion-selective electrodes (ISEs) offer a simple, rapid, and cost-effective approach for the determination of atenolol in various samples. These sensors are designed to exhibit a selective response to atenolol cations in a sample solution, which is measured as a potential difference against a reference electrode. The development of an atenolol-selective electrode typically involves the incorporation of an ion-pair complex, which acts as the electroactive material, into a polymeric membrane, most commonly polyvinyl chloride (PVC).

The ion-pair complex is formed between the positively charged atenolol cation and a suitable counter-ion. Several counter-ions have been successfully used, including:

Phosphomolybdic acid

Phosphotungstic acid

Tetrakis(p-chlorophenyl) borate

Ammonium Reineckate

The performance of the ISE is significantly influenced by the composition of the membrane, particularly the choice of plasticizer, which is mixed with the PVC and the ion-pair complex. Commonly used plasticizers include di-butyl phthalate (DBPH), tri-butyl phosphate (TBP), o-nitrophenyl octyl ether (ONPOE), and di-octyl phthalate (DOPH).

The characterization of a newly developed atenolol ISE involves the evaluation of several key performance parameters:

Linear Concentration Range: The range of atenolol concentrations over which the electrode's potential response is directly proportional to the logarithm of the atenolol activity.

Slope: The change in electrode potential for a tenfold change in atenolol concentration. A Nernstian slope is theoretically expected.

Limit of Detection (LOD): The lowest concentration of atenolol that can be reliably detected.

Response Time: The time required for the electrode to reach a stable potential after being immersed in the sample solution.

Lifetime: The period over which the electrode maintains its performance characteristics.

pH Effect: The pH range in which the electrode's response is independent of pH.

Selectivity: The electrode's ability to respond to atenolol in the presence of other interfering ions. This is quantified by the potentiometric selectivity coefficient.

Atenolol ISEs have been developed in various formats, including conventional liquid-membrane electrodes, coated graphite electrodes (CGE), and coated wire electrodes (CWE). These electrodes have been successfully applied to the determination of atenolol in pure form, pharmaceutical preparations (tablets), and biological fluids like blood serum and urine.

The table below summarizes the characteristics of several developed atenolol ion-selective electrodes.

Ion-Pair FormerPlasticizerElectrode TypeLinear Range (M)Slope (mV/decade)LOD (M)Application
Phosphomolybdic Acid Di-butyl phthalate (DBPH)PVC Membrane1×10⁻⁵ - 1×10⁻¹55.68.5×10⁻⁶Pharmaceutical preparations
Phosphomolybdic Acid -PVC Membrane1×10⁻⁶ - 1×10⁻²30.8 ± 0.1-Tablets, Biological fluids
Phosphotungstic Acid Di-octyl phthalate (DOPH)PVC Membrane1.00×10⁻⁴ - 5.00×10⁻²55.915.00×10⁻⁵Pharmaceutical preparations
Tetrakis(p-chlorophenyl) borate -PVC Membrane3.0×10⁻⁵ - 8.0×10⁻²56.5 ± 0.81.0×10⁻⁵Tablets, Blood serum, Urine
Ammonium Reineckate Tri-butyl phosphate (TBP)PVC Membrane1×10⁻⁴ - 1×10⁻¹31.22.80×10⁻⁶Pure form, Pharmaceutical preparations
- -Coated Wire Electrode (CWE)4.5×10⁻⁸ - 1.0×10⁻²56.231.3×10⁻⁸Pure and Commercial Products

Thermal Analysis for Material Characterization of Atenolol

Thermal analysis techniques are essential for characterizing the solid-state properties of this compound. These methods provide valuable information on its thermal stability, melting behavior, and decomposition profile. The primary techniques used for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For atenolol, the DSC thermogram shows a sharp, single endothermic peak, which corresponds to its melting point. This peak is characteristic of a crystalline substance. The melting point of atenolol has been reported to be in the range of 152 °C to 157 °C. The enthalpy of fusion, which is the energy required to melt the substance, can also be determined from the DSC curve.

DSC is also a valuable tool for assessing the purity of atenolol. Impurities can cause a depression and broadening of the melting peak. Based on the Van't Hoff equation, the purity of atenolol can be calculated from the shape of the melting endotherm.

Furthermore, DSC is widely used in drug-excipient compatibility studies. By analyzing the DSC thermograms of physical mixtures of atenolol and various excipients, any potential interactions can be detected. A significant shift, disappearance, or change in the shape of the atenolol melting peak in the mixture can indicate a physical or chemical interaction. For example, studies have shown that the melting peak of atenolol is shifted to a lower temperature in a binary mixture with mannitol, suggesting an interaction.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. The TGA curve for atenolol indicates that the compound is thermally stable up to approximately 200 °C. Beyond this temperature, atenolol begins to decompose. The decomposition process typically occurs in multiple stages. Under a nitrogen atmosphere, the decomposition has been observed to occur in a single step, while in an air atmosphere, an additional step corresponding to the burning of carbonaceous residue is seen.

Coupling TGA with other analytical techniques, such as Fourier Transform Infrared Spectroscopy (TG-FTIR), allows for the identification of the volatile compounds released during the thermal decomposition of atenolol. Studies using TG-FTIR have identified ammonia and isopropylamine as possible decomposition products.

The table below summarizes the key thermal events for atenolol as determined by DSC and TGA.

Thermal TechniqueEventTemperature Range (°C)Observations
DSC Melting152 - 157Sharp endothermic peak, characteristic of a crystalline solid.
TGA Onset of Decomposition~200Indicates the upper limit of thermal stability.
TGA Decomposition201 - 900Multi-stage mass loss.
TG-FTIR Gaseous Products-Ammonia and isopropylamine identified as volatile decomposition products.

Differential Scanning Calorimetry (DSC) in Atenolol Compatibility Studies

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to screen for physicochemical incompatibilities between an API and excipients. researchgate.netnih.gov By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can detect thermal events such as melting, crystallization, and glass transitions. In compatibility studies, alterations in the thermal profile of the pure drug when mixed with an excipient can signify a potential interaction. tandfonline.com

A DSC thermogram of pure atenolol shows a characteristic sharp endothermic peak corresponding to its melting point, which is consistently reported at approximately 151-157°C. tandfonline.comresearchgate.net When atenolol is physically mixed with various excipients, the resulting thermogram is compared to those of the individual components. The absence of any significant changes in the melting endotherm of atenolol suggests compatibility.

Conversely, interactions can be inferred from changes such as:

Shifting of the melting peak to a lower temperature.

Broadening or disappearance of the drug's melting peak. researchgate.net

Appearance of new thermal events.

Studies have used DSC to evaluate the compatibility of atenolol with a wide range of commonly used tablet excipients. researchgate.nettandfonline.com It has been found to be compatible with excipients such as starch, microcrystalline cellulose (Avicel PH®), sodium starch glycolate (Primojel®), croscarmellose sodium (Ac-Di-Sol®), magnesium stearate, dicalcium phosphate, and others. tandfonline.comepa.gov In these cases, the DSC curves of the mixtures largely show a simple superposition of the thermal profiles of the individual components. tandfonline.com

However, DSC analysis has revealed potential incompatibilities with several other excipients. researchgate.net For instance, interactions have been identified between atenolol and lactose, polyvinylpyrrolidone (PVP), and stearic acid. tandfonline.comtandfonline.com The incompatibility with lactose is attributed to the Maillard reaction, a chemical reaction between an amino group from atenolol and the reducing sugar. researchgate.net With PVP, the melting peak of atenolol in mixtures becomes broader and shifts to lower temperatures, suggesting a strong interaction that may lead to the amorphization of the drug. researchgate.net A heating-cooling-reheating DSC program has also been effective in identifying incompatibilities with polymeric excipients like hydroxyethylcellulose (HEC), hypromellose (HPMC), and methylcellulose (MC), where alterations in the recrystallization and subsequent melting peaks of atenolol are observed. nih.gov

ExcipientCompatibility with AtenololDSC Observations Indicating Interaction
StarchCompatibleNo significant change in atenolol's melting endotherm. tandfonline.comtandfonline.com
Microcrystalline Cellulose (Avicel PH®)CompatibleNo significant change in atenolol's melting endotherm. tandfonline.comtandfonline.com
Magnesium StearateCompatibleNo significant change in atenolol's melting endotherm. tandfonline.comtandfonline.com
LactoseIncompatibleDisappearance of the atenolol endotherm, suggesting decomposition due to Maillard reaction. tandfonline.comresearchgate.net
Polyvinylpyrrolidone (PVP)IncompatibleBroadening and significant shift of atenolol's melting peak to lower temperatures. tandfonline.comresearchgate.net
Stearic AcidIncompatibleAlterations in the thermal profile indicating interaction. tandfonline.com
MannitolIncompatibleEvidence of physical interaction, possibly due to hydrogen bond formation. researchgate.netresearchgate.net
Hypromellose (HPMC)IncompatibleThe DSC peak of atenolol shows a different, widened, and fuzzy shape upon recrystallization. nih.gov

Thermogravimetric Analysis (TGA) of Atenolol

Thermogravimetric Analysis (TGA) is another essential thermal analysis method that measures the change in mass of a sample as a function of temperature or time. researchgate.net It provides valuable information about the thermal stability and decomposition profile of a substance. researchgate.net For atenolol, TGA is often used as a complementary technique to DSC to further investigate its thermal properties and potential incompatibilities. researchgate.netnih.gov

The TGA curve for pure atenolol indicates that the compound is thermally stable up to its melting temperature. nih.gov Significant mass loss, indicating thermal decomposition, begins at temperatures above its melting point, typically starting around 190°C and proceeding in a single step. researchgate.net

In compatibility studies, TGA can corroborate findings from DSC. While DSC is generally more sensitive to detecting physicochemical interactions, TGA is particularly useful for assessing the thermal stability of the drug in the presence of excipients. researchgate.net If an excipient causes the drug to decompose at a lower temperature, this will be evident as a shift in the onset of mass loss to a lower temperature in the TGA curve of the mixture compared to the pure components. researchgate.net For many compatible mixtures, the TGA curves vary proportionally to the atenolol content in the mixture, with no significant deviation in the decomposition profile. researchgate.net However, in cases of incompatibility, deviations in the thermal behavior and stability of the mixture can be observed. researchgate.net The combined use of DSC and TGA allows for a comprehensive thermal profile of atenolol formulations, aiding in the identification of stable excipient combinations. nih.gov

ParameterFinding for Atenolol
Thermal StabilityStable up to its melting point (approx. 154-157°C). researchgate.netnih.gov
Decomposition OnsetBegins after melting, around 191°C. researchgate.net
Decomposition ProfileTypically occurs in a single mass loss step. researchgate.net
Application in CompatibilityUsed to confirm changes in thermal stability of atenolol when mixed with excipients. researchgate.netnih.gov

Stability, Degradation Pathways, and Impurity Profiling of Atenolol Hydrochloride

Forced Degradation Studies and Stress Testing of Atenolol (B1665814)

Atenolol has been subjected to various stress conditions, including hydrolysis, oxidation, heat, and light, to determine its intrinsic stability. researchgate.net Comprehensive stress testing of atenolol has been performed following the guidelines of the International Conference on Harmonization (ICH). ijprajournal.com The drug has shown susceptibility to degradation under hydrolytic (acidic and alkaline), oxidative, and photolytic conditions, while its stability under thermal stress can vary depending on the experimental conditions. ijprajournal.comresearchgate.net

Atenolol's stability is significantly influenced by pH. The molecule is known to be labile in both acidic and alkaline environments. researchgate.net

Acidic Conditions : Under acidic stress (e.g., 1N HCl at 50°C for eight hours), atenolol shows some degradation. ijprajournal.com One study found that weak acidic conditions slightly promoted hydrolysis. rsc.org The degradation process in acidic solutions has been characterized by kinetic and thermodynamic parameters. researchgate.net For instance, when incubated in 0.1 mol/L hydrochloric acid at 90°C, atenolol degrades, and its degradation products can be observed using spectroscopic methods. researchgate.net However, another study reported that the drug remained stable in acidic conditions. ijprajournal.com This discrepancy may be due to differences in the specific conditions (temperature, duration, acid concentration) employed. A stability study using a high-performance liquid chromatography (HPLC) method adjusted a solution of atenolol to pH 0.7 with hydrochloric acid and stored it for 2.5 hours at room temperature to induce degradation. longdom.org

Alkaline Conditions : Atenolol demonstrates significant instability in alkaline media. ijprajournal.com Studies conducted using 1N NaOH at 50°C for eight hours resulted in the formation of degradation products, specifically identified as DP2 and DP3. ijprajournal.com Another study induced basic degradation by alkalinizing an atenolol solution to pH 12.0 with potassium hydroxide (B78521) and storing it for 2.5 hours at room temperature. longdom.org The primary degradation pathway under hydrolytic stress involves the hydrolysis of the terminal acetamide (B32628) moiety to form the corresponding carboxylic acid, known as atenolol acid. researchgate.netethz.ch

Table 1: Summary of Hydrolytic Degradation Studies on Atenolol
ConditionStress AgentTemperatureDurationObserved Outcome
Acidic1N HCl50°C8 hoursSome degradation observed. ijprajournal.com
Acidic0.1 mol/L HCl90°C60 minutesDegradation products formed. researchgate.net
AcidicHCl (pH 0.7)Room Temp.2.5 hoursDegradation induced for stability testing. longdom.org
Alkaline1N NaOH50°C8 hoursDegradation products DP2 and DP3 formed. ijprajournal.com
AlkalineKOH (pH 12.0)Room Temp.2.5 hoursDegradation induced for stability testing. longdom.org

Atenolol is susceptible to degradation under oxidative stress. ijprajournal.com Studies have employed various oxidizing agents to investigate these degradation pathways.

In one comprehensive study, oxidative degradation was carried out using hydrogen peroxide (H2O2) at room temperature for eight hours. ijprajournal.com This stress condition led to the formation of a specific degradation product, labeled DP1. ijprajournal.com The use of potassium persulfate in an acidic medium has also been documented as a method to oxidize atenolol. researchgate.net Advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH), have been shown to effectively degrade atenolol. nih.gov For example, the photo-Fenton process, which involves hydrogen peroxide and iron ions, accelerates the degradation of atenolol. nih.gov Similarly, heat-activated persulfate has been shown to completely remove atenolol, with the sulfate (B86663) radical (SO4•−) identified as the main reactive species. nih.gov

The thermal stability of atenolol has been explored under various conditions, with some conflicting reports. While some stress testing studies suggest atenolol is stable under thermal stress, others demonstrate degradation at elevated temperatures. ijprajournal.comresearchgate.net

One study reported that atenolol solutions showed maximum stability at pH 4 when subjected to accelerated isothermal degradation at 90°C. nih.gov The degradation followed first-order kinetics under these conditions. nih.gov Another investigation involved heating an atenolol solution in an oven at 100°C for 3 hours, which resulted in degradation. longdom.org In solid-state studies, atenolol tablets were stored at accelerated conditions (40°C / 75% relative humidity) for several months, which led to changes in drug release and disintegration time, though no chemical interaction between the drug and excipients was detected by DSC and FTIR analysis. mazums.ac.ir This suggests that while the pure drug might be relatively stable, formulation components and physical properties can be affected by temperature and humidity. mazums.ac.ir

Table 2: Findings from Thermal Degradation Studies
Study ConditionTemperatureDurationKey Finding
Isothermal Degradation (Solution at pH 4)90°CNot specifiedDegradation followed first-order kinetics. nih.gov
Dry Heat (Solution)100°C3 hoursDegradation was observed. longdom.org
Accelerated Stability (Tablets)40°C / 75% RH6 monthsChanges in drug release and disintegration time. mazums.ac.ir
Forced Degradation (ICH)Not specifiedNot specifiedReported as stable to thermal stress. ijprajournal.comresearchgate.net

Atenolol is known to be sensitive to light, and its photodegradation has been studied under various light sources and conditions. researchgate.netresearchgate.net The photostability of atenolol was evaluated by exposing it to UVA-UVB radiation, which confirmed its photoreactive nature. nih.govresearchgate.net

The extent of photodegradation is pH-dependent, with studies showing that degradation increases as the pH value decreases. nih.govresearchgate.net For example, photostability was assessed at pH levels of 9, 7.4, and 4.0. nih.gov The degradation of atenolol tablets has also been observed under exposure to normal room light, direct sunlight, and incandescent light, leading to a significant decrease in potency over time. researchgate.net After just six hours of exposure to direct sunlight, potency reduction was found to be as high as 40-47%. researchgate.net

Several photolytic degradation pathways have been proposed:

Hydroxylation : This pathway involves the addition of a hydroxyl group to the benzyl (B1604629) ring of the atenolol molecule. researchgate.net

O-dealkylation : This mechanism leads to the cleavage of the ether bond, generating products such as 3-(isopropylamino)propane-1,2-diol and p-hydroxyphenylacetamide. researchgate.net

Amide Hydrolysis : Exposure to light can also lead to the hydrolysis of the acetamide group, a common degradation pathway for atenolol. researchgate.net

Under photolytic stress conditions, a specific degradation product, DP4, has been identified. ijprajournal.com The major photodegradation product identified at pH 7.4 is 2-(4-hydroxyphenyl)acetamide. nih.govresearchgate.net

Characterization of Atenolol Degradation Products

The identification and characterization of degradation products are critical for ensuring the quality and safety of a drug product.

Various analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS), have been instrumental in separating and identifying the degradation products of atenolol.

In a comprehensive forced degradation study, four significant degradation products (DPs), labeled DP1, DP2, DP3, and DP4, were formed under different stress conditions. ijprajournal.com These were successfully separated using a gradient HPLC method on a C18 column. ijprajournal.com The characterization of these impurities was achieved by establishing the fragmentation pathway of the parent drug using LC-MS/MS and multi-stage mass (MSn) studies. ijprajournal.com

DP1 was formed under oxidative stress . ijprajournal.com

DP2 and DP3 were formed under alkaline stress . ijprajournal.com

DP4 was formed under photolytic stress . ijprajournal.com

Other identified and characterized impurities of atenolol include:

Atenolol Impurity A / Atenolol Related Compound A : Chemically known as 2-(4-hydroxyphenyl)acetamide, this compound is a major photodegradation product. nih.govpharmaffiliates.comsynzeal.com

Atenolol Impurity B / Atenolol Related Compound B : Identified as 2-[4-[(2RS)-2,3-dihydroxypropoxy]phenyl]acetamide, also known as Atenolol Diol Impurity. pharmaffiliates.comveeprho.com

Atenolol Impurity C : This is 4-(2,3-Epoxypropoxy)phenylacetamide. pharmaffiliates.comjocpr.com

Atenolol Acid : Formed via the hydrolysis of the primary amide, this is a major degradation product in aqueous solutions. ethz.ch

Table 3: Identified Degradation Products of Atenolol
Degradant/Impurity NameChemical NameFormation Condition(s)Analytical Method(s) for Identification
DP1Not specifiedOxidative (H2O2) ijprajournal.comLC-MS/MS ijprajournal.com
DP2, DP3Not specifiedAlkaline (NaOH) ijprajournal.comLC-MS/MS ijprajournal.com
DP4Not specifiedPhotolytic ijprajournal.comLC-MS/MS ijprajournal.com
Atenolol Impurity A2-(4-hydroxyphenyl)acetamidePhotolytic nih.govresearchgate.netLC, GC-MS, NMR nih.gov
Atenolol Impurity B2-[4-[(2RS)-2,3-dihydroxypropoxy]phenyl]acetamideNot specifiedPharmacopeial Reference veeprho.com
Atenolol Impurity C4-(2,3-Epoxypropoxy)phenylacetamideSynthesis Intermediate jocpr.comPharmacopeial Reference pharmaffiliates.com
Atenolol Acid2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetic acidHydrolytic (Acidic/Alkaline), Biotransformation researchgate.netethz.chLC-MS ethz.ch

Mechanistic Understanding of Atenolol Degradant Formation

The chemical stability of atenolol hydrochloride is a critical aspect of its quality, and understanding the mechanisms behind its degradation is essential for ensuring the safety and efficacy of the drug product. Atenolol is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis, leading to the formation of several degradants.

Forced degradation studies have shown that atenolol is labile under hydrolytic (acidic and basic) and photolytic stress conditions, while it exhibits stability against water-induced hydrolysis, oxidative, and thermal stress in some studies. researchgate.net However, other research indicates instability under oxidative and alkaline conditions. ijprajournal.com The formation of these degradation products can be attributed to specific chemical reactions involving the functional groups present in the atenolol molecule.

One of the primary degradation pathways for atenolol is the hydrolysis of the terminal acetamide group . This reaction leads to the formation of the corresponding carboxylic acid, known as atenolol acid. researchgate.netethz.ch This hydrolysis can be catalyzed by both acidic and basic conditions.

Another significant mechanism involves radical attack on different parts of the atenolol molecule. These attacks can target the isopropyl group, the aromatic benzene (B151609) ring, and the terminal acetamide sites. rsc.org For instance, under oxidative stress, degradation can be initiated by radical species. rsc.org

Photodegradation is also a key factor in the breakdown of atenolol. When exposed to UVA-UVB radiation, atenolol can degrade, and the rate of this degradation is influenced by the pH of the solution, with an increase in degradation as the pH decreases. nih.gov A major photodegradation product identified at a neutral pH of 7.4 is 2-(4-hydroxyphenyl)acetamide. nih.gov Studies on film-coated tablets have demonstrated a significant decrease in potency upon exposure to various light conditions, including normal room light and direct sunlight, indicating that standard packaging like blister packs may not offer sufficient protection. indexcopernicus.comresearchgate.net

The degradation of atenolol can also be influenced by the presence of other substances. For instance, studies have shown that atenolol is incompatible with excipients such as ascorbic acid, citric acid, and butylated hydroxyanisole, leading to the formation of degradation or interaction products. nih.gov

The following table summarizes the major degradation pathways and the resulting degradants.

Degradation PathwayStress ConditionKey Degradant(s)Mechanism
HydrolysisAcidic/Basic conditionsAtenolol AcidHydrolysis of the terminal acetamide group to a carboxylic acid. researchgate.netethz.ch
Radical AttackOxidative conditionsVarious hydroxylated and other productsRadical species attack the isopropyl group, benzene ring, or acetamide site. rsc.org
PhotodegradationUVA-UVB radiation2-(4-hydroxyphenyl)acetamide and othersLight-induced cleavage and transformation of the molecule, with degradation increasing at lower pH. nih.gov

Impurity Profiling and Quantification of Atenolol

Impurity profiling is a critical component of quality control for atenolol bulk drug and its formulations. Impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradants).

Process-related impurities in atenolol are byproducts and unreacted starting materials from its synthesis. The manufacturing process of atenolol can introduce several impurities that need to be monitored and controlled. soci.org A sensitive and selective gas chromatography-mass spectrometry (GC-MS) method has been developed for the analysis of five key process-related impurities in atenolol bulk drug. nih.gov This method allows for the quantification of these impurities at trace concentrations, making it a valuable tool for quality control. nih.gov

The separation of these impurities was achieved using a BPX-5 column, and the method was validated for linearity, repeatability, and recovery. nih.gov The linearity was established over a concentration range of 0.3-10 ppm for 4-hydroxy-l-phenylglycine, 4-hydroxyphenylacetonitrile, and 4-hydroxyphenylacetic acid, and 0.35-10 ppm for methyl-4-hydroxyphenylacetate and 2-[4-{(2RS)-2-hydroxy-3-[(1-methylethyl)amino]propoxy}phenyl]acetonitrile. nih.gov The recovery values for all five impurities were found to be between 89.38% and 105.60%. nih.gov

The table below lists the process-related impurities of atenolol that have been analyzed.

Impurity NameChemical Name
-4-hydroxy-l-phenylglycine
-4-hydroxyphenylacetonitrile
-4-hydroxyphenylacetic acid
-methyl-4-hydroxyphenylacetate
-2-[4-{(2RS)-2-hydroxy-3-[(1-methylethyl)amino]propoxy}phenyl]acetonitrile

The identification and control of impurities in atenolol require the availability of well-characterized impurity standards. Several known impurities of atenolol have been synthesized and characterized to be used as reference standards in analytical testing. These synthesis efforts are crucial for the development and validation of analytical methods for impurity profiling.

Atenolol Impurity A (2-(4-hydroxyphenyl)acetamide) : This impurity can be synthesized from p-hydroxy acetophenone. jocpr.com

Atenolol Impurity C (2-[4-[[(2RS)oxiran-2-yl]methoxy]phenyl]acetamide) : The synthesis of this impurity has also been reported. jocpr.com

Atenolol Impurity D (2-[4-[(2RS)-3-chloro-2-hydroxypropoxy]phenyl]acetamide) : This impurity has been synthesized through conventional methods. jocpr.com

Atenolol Impurity G (2-[4-[(2RS)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetic acid) : A four-stage synthesis method has been proposed for this impurity, starting from 4-hydroxyl phenyl acetic acid, with a reported yield of 80.3%. rasayanjournal.co.inresearchgate.net

The following table provides a list of known atenolol impurities and their chemical names.

ImpurityChemical Name
Atenolol EP Impurity A2-(4-Hydroxyphenyl)acetamide synzeal.com
Atenolol EP Impurity B2-[4-[(2RS)-2,3-dihydroxypropoxy]phenyl]acetamide veeprho.com
Atenolol EP Impurity C2-[4-[[(2RS)oxiran-2-yl]methoxy]phenyl]acetamide jocpr.com
Atenolol EP Impurity D2-[4-[(2RS)-3-chloro-2-hydroxypropoxy]phenyl]acetamide pharmaffiliates.com
Atenolol EP Impurity E2,2′-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide pharmaffiliates.com
Atenolol EP Impurity F4,4'-[[(1-Methylethyl)imino]bis[(2-hydroxy-3,1-propanediyl)oxy]]bis-benzeneacetamide pharmaffiliates.com
Atenolol EP Impurity G2-[4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetic Acid pharmaffiliates.com
Atenolol EP Impurity I1-(4-(2-amino-2-oxoethyl)phenoxy)-3-(isopropylamino)propan-2-yl acetate (B1210297)
Atenolol EP Impurity J2-(4-(3-(isopropylamino)-2-oxopropoxy)phenyl)acetamide

The development of stability-indicating analytical methods is a regulatory requirement to ensure that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. For atenolol, various stability-indicating high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods have been developed and validated.

These methods are crucial for the routine quality control of atenolol in bulk drug and pharmaceutical dosage forms. A stability-indicating reversed-phase HPLC method was developed using a C8 column and a mobile phase of acetonitrile, methanol, and phosphate (B84403) buffer, with UV detection at 226 nm. longdom.orgresearchgate.net This method was able to separate atenolol from its degradation products formed under acidic, basic, freezing, and heating conditions. longdom.org

Another RP-HPLC method was developed for the quantitative estimation of atenolol-related substances in the pure drug using a C18 column and an isocratic mobile phase. scholarsresearchlibrary.com This method was validated for specificity, precision, and other parameters. scholarsresearchlibrary.com Furthermore, a stability-indicating RP-HPLC method for the simultaneous determination of atenolol and nitrendipine (B1678957) was developed, demonstrating specificity in separating the active ingredients from their related impurities. researchgate.net A UPLC method using chiral derivatization has also been developed for the determination of atenolol enantiomers. researchgate.net

The table below summarizes various analytical methods developed for the detection and quantification of atenolol and its impurities.

Analytical TechniqueColumnMobile Phase/ConditionsDetectionApplication
HPLCC8 (250 mm × 4.6 mm, 5 µm)Acetonitrile:Methanol:0.02 M Phosphate buffer, pH 5 (20:20:60)UV at 226 nmDetermination of atenolol in pharmaceutical preparations and stability studies. longdom.orgresearchgate.net
RP-HPLCC18 (125 mm x 4.0 mm, 5 µm)Isocratic: 1.0 g of Octane-1-Sulphonic acid sodium salt and 0.4 g of Tetra-n-butyl ammonium (B1175870) hydrogen Sulphate in a mixture of Tetrahydrofuran, methanol, and Potassium dihydrogen phosphate solution (pH 3.0)UVQuantitative estimation of atenolol related substances in bulk drug. scholarsresearchlibrary.com
RP-HPLCAgilent eclipse C18 (150x4.6 mm, 3.5 µ)Gradient: 0.1% formic acid and acetonitrilePDA at 218 nmSimultaneous determination of atenolol, nitrendipine, and their related impurities. researchgate.net
HPLCIntersil® reversed phase C18Gradient: Acetonitrile and 50 mM NaClO4UV at 230 nmSimultaneous quantification of atenolol and nifedipine (B1678770) in bulk powder and dosage form. japsonline.com
UPLCUPLC BEH C18 (2.1 x 100 mm, 1.7 µm)Acetonitrile - ammonium acetate bufferUV at 225 nmDetermination of atenolol and metoprolol (B1676517) enantiomers in tablet preparations using a chiral derivatization agent. researchgate.net
RP-HPLCCoresep 100 core-shell mixed-modeACN, bufferUV, ELSD, CAD, MS, RIAnalysis of atenolol and related impurities. helixchrom.com

Pharmaceutical Formulation Science and Excipient Compatibility in Atenolol Systems

Drug-Excipient Compatibility Studies for Atenolol (B1665814) Formulations

Physico-Chemical Interaction Assessment using DSC, FTIR, and XRPD

Various analytical techniques are employed to assess the physico-chemical interactions between Atenolol and different excipients. Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Powder Diffraction (XRPD) are powerful tools in this regard.

Differential Scanning Calorimetry (DSC): DSC is utilized to detect any changes in the melting point, a key indicator of potential drug-excipient interaction. Studies have shown that the DSC curve of pure Atenolol exhibits a sharp endothermic peak corresponding to its melting point. When mixed with compatible excipients, this peak generally remains unchanged. However, interactions can be suggested by the broadening, shifting, or appearance of new peaks. For instance, some studies have noted that interactions with polyvinylpyrrolidone can cause the melting peak of Atenolol to broaden and shift to lower temperatures. researchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis helps in identifying chemical interactions by detecting changes in the functional groups of Atenolol and the excipients. The FTIR spectrum of pure Atenolol shows characteristic peaks corresponding to its various functional groups. The absence of any significant changes in the positions of these characteristic peaks in the spectra of drug-excipient mixtures indicates the absence of chemical interaction. researchgate.net

X-ray Powder Diffraction (XRPD): XRPD is used to investigate changes in the solid-state properties of Atenolol, such as its crystalline structure. The diffraction pattern of pure Atenolol shows distinct peaks indicative of its crystalline nature. The retention of these characteristic peaks in the drug-excipient mixtures suggests that the crystalline form of the drug remains unaltered, indicating compatibility. Conversely, a reduction in peak intensity or the appearance of a halo pattern could suggest a change in crystallinity or an amorphous conversion, which might be indicative of an interaction. researchgate.net

Interactive Data Table: Physico-Chemical Interaction Assessment Techniques

Technique Principle Information Obtained Indication of Interaction
DSC Measures the difference in heat flow between a sample and a reference as a function of temperature. Melting point, enthalpy of fusion, glass transition temperature. Shift, broadening, or appearance/disappearance of thermal events (peaks).
FTIR Measures the absorption of infrared radiation by the sample, identifying molecular functional groups. Presence of specific chemical bonds and functional groups. Shifting, disappearance, or appearance of new absorption bands.
XRPD Analyzes the diffraction pattern of X-rays scattered by the crystalline structure of a solid. Crystalline or amorphous nature, crystal lattice parameters. Changes in the diffraction pattern, loss of crystallinity (amorphization).

Identification of Compatible and Incompatible Excipients with Atenolol

Pre-formulation compatibility studies have identified a range of excipients that are either compatible or incompatible with Atenolol.

Compatible Excipients: A number of excipients have been found to be compatible with Atenolol. These include:

Starch (STA-Rx) epa.govepa.gov

Sodium starch glycolate (Primojel) epa.govepa.gov

Microcrystalline cellulose (Avicel PH) epa.govepa.gov

Croscarmellose sodium (Ac-Di-Sol) epa.govepa.gov

Crospovidone epa.gov

Magnesium stearate epa.gov

Dicalcium phosphate (B84403) google.com

Talc google.com

Incompatible Excipients: Conversely, some excipients have shown evidence of interaction with Atenolol. These include:

Lactose epa.gov

Povidone epa.gov

Stearic acid epa.gov

Ascorbic acid nih.gov

Citric acid nih.gov

Butylated hydroxyanisole nih.gov

Sodium starch glycolate has been reported as incompatible in some specific combination studies. google.com

Pregelatinised starch has also been identified as incompatible in certain contexts. google.com

Interactive Data Table: Atenolol Excipient Compatibility

Excipient Compatibility Status Potential Interaction
Starch Compatible -
Microcrystalline cellulose Compatible -
Magnesium stearate Compatible -
Dicalcium phosphate Compatible -
Lactose Incompatible Maillard reaction
Povidone Incompatible Physical interaction
Stearic acid Incompatible Interaction observed
Ascorbic acid Incompatible Degradation/interaction
Citric acid Incompatible Degradation/interaction

Advanced Formulation Strategies for Atenolol Delivery

To overcome some of the biopharmaceutical challenges associated with Atenolol, such as its incomplete absorption from the gastrointestinal tract, advanced formulation strategies have been explored. pharmahealthsciences.net These aim to control the release and improve the bioavailability of the drug.

Microsphere Formulations and Encapsulation Efficiency of Atenolol

Microspheres are small spherical particles that can be formulated to encapsulate a drug, offering a means for controlled or sustained release. Various polymers have been used to prepare Atenolol microspheres, with the ionotropic gelation and solvent evaporation techniques being common methods of production. researchgate.netonlinepharmacytech.info

The encapsulation efficiency, which is the percentage of the drug that is successfully entrapped within the microspheres, is a critical parameter. Studies have shown that the encapsulation efficiency of Atenolol in microspheres can be influenced by factors such as the concentration of the polymer used. researchgate.net In some formulations, encapsulation efficiencies of over 70% have been achieved. researchgate.netsemanticscholar.orgijper.org For example, one study found that the entrapment efficiency increased with an increase in the concentration of ethyl cellulose and stirring speed, with an optimized formulation achieving an efficiency of 72.02%. researchgate.netsemanticscholar.org

Interactive Data Table: Atenolol Microsphere Formulation Parameters

Formulation Parameter Influence on Encapsulation Efficiency Example Finding
Polymer Concentration Higher polymer concentrations can lead to higher encapsulation efficiency. researchgate.net Increased encapsulation with higher sodium alginate concentration. researchgate.net
Stirring Speed Can influence particle size and entrapment. Increased entrapment efficiency with increased stirring speed. semanticscholar.org
Drug-to-Polymer Ratio Affects the amount of drug that can be entrapped. A 1:3 drug-to-polymer ratio showed optimal results in one study. researchgate.net

Gastroretentive Drug Delivery Systems (GRDDS) Design for Atenolol

Gastroretentive drug delivery systems (GRDDS) are designed to prolong the residence time of the dosage form in the stomach, which can be beneficial for drugs like Atenolol that have an absorption window in the upper gastrointestinal tract. pharmahealthsciences.netscielo.br Floating tablets are a common type of GRDDS. These tablets have a lower bulk density than gastric fluids, allowing them to remain buoyant in the stomach for an extended period. pharmahealthsciences.net

The design of Atenolol floating tablets often involves the use of gas-generating agents, such as sodium bicarbonate, and release-retardant polymers like various grades of hydroxypropyl methylcellulose (HPMC). researchgate.netpharmahealthsciences.net The sodium bicarbonate reacts with the acidic gastric fluid to produce carbon dioxide, which gets entrapped in the polymer matrix, causing the tablet to float. The HPMC forms a gel layer upon contact with gastric fluid, which controls the release of the drug. pharmahealthsciences.net Studies have demonstrated the successful formulation of Atenolol floating tablets that can remain buoyant for over 12 hours. neelain.edu.sd

Controlled and Sustained Release Matrix Tablets Development for Atenolol

Matrix tablets are a widely used approach for achieving controlled and sustained drug release. wisdomlib.org In this system, the drug is dispersed within a polymer matrix that controls the rate of drug release. For Atenolol, various hydrophilic and hydrophobic polymers have been investigated to develop sustained-release matrix tablets.

Hydrophilic polymers such as Hydroxy Propyl Methyl Cellulose (HPMC), Sodium Carboxy Methyl Cellulose (NaCMC), and Guar Gum have been used. wjpmr.com These polymers swell upon contact with aqueous fluids to form a gel layer through which the drug diffuses. The rate of drug release can be modulated by varying the type and concentration of the polymer. wjpmr.com Studies have shown that matrix tablets containing a blend of HPMC and Sodium CMC can successfully sustain the release of Atenolol for up to 12 hours. wjpmr.comamazonaws.com Other research has explored the use of natural polymers like chitosan, which can also act as a permeability enhancer, to formulate sustained-release Atenolol tablets. wisdomlib.org Formulations combining Kollidon SR and carnauba wax have also shown promise in sustaining the release of Atenolol. academicjournals.org

Interactive Data Table: Polymers in Atenolol Sustained-Release Matrix Tablets

Polymer Type Release Mechanism
Hydroxypropyl Methylcellulose (HPMC) Hydrophilic Swelling and diffusion
Sodium Carboxymethyl Cellulose (NaCMC) Hydrophilic Swelling and diffusion
Guar Gum Hydrophilic Swelling and diffusion
Chitosan Hydrophilic Swelling, diffusion, and permeability enhancement
Kollidon SR Hydrophobic Pore diffusion and erosion
Carnauba Wax Hydrophobic Pore diffusion and erosion

Impact of Formulation on Atenolol Stability and Performance

The formulation of a drug product is a critical determinant of its ultimate stability, therapeutic efficacy, and safety. For atenolol hydrochloride, the choice of excipients and the manufacturing process significantly influence its physical stability and in vivo performance. The interaction between the active pharmaceutical ingredient (API) and the various components of the dosage form can dictate the shelf-life of the product and the rate and extent of drug release upon administration.

Evaluation of Physical Stability of Atenolol Formulations

The physical stability of a pharmaceutical formulation refers to its ability to maintain its original physical properties, including appearance, uniformity, dissolution, and disintegration characteristics, over its shelf life. Studies on various atenolol formulations have been conducted to ensure these properties are preserved under different storage conditions.

Research on extemporaneously prepared 25-mg atenolol capsules, formulated from crushed commercial 100-mg tablets, demonstrated good stability. A high-performance liquid chromatography (HPLC) assay confirmed that the capsules were stable for four months when stored at ambient temperature conditions. nih.gov Furthermore, the disintegration time for these capsules remained within the United States Pharmacopeia (USP) limit of 15 minutes, and the dissolution profile showed that approximately 90% of the atenolol dissolved within 10 minutes, indicating that the reformulation process did not negatively impact its immediate-release characteristics. nih.gov

In the context of semi-solid formulations, the stability of atenolol gels has been investigated. A study evaluating atenolol gels formulated with different bases, such as Aqupec HV-505 and hydroxypropyl methylcellulose (HPMC), performed physicochemical and stability testing over 56 days. researchgate.netresearchgate.net The evaluation included organoleptic properties (color, smell, consistency), pH, viscosity, and bleeding. researchgate.netresearchgate.net The results showed that a formulation with 1% Aqupec HV-505 provided good physical properties and physicochemical stability. researchgate.netresearchgate.net Organoleptic investigation of this gel showed it to be homogenous and stable, with no visible changes at ambient temperature over the study period. researchgate.net

The stability of more complex dosage forms, such as sustained-release matrix tablets, has also been assessed. Stability studies conducted for three months at accelerated conditions (40±2ºC and 75±5% RH) indicated that atenolol was stable within these matrix tablet formulations. amazonaws.com However, other research evaluating atenolol tablets under various aging and environmental factors (storage at 25°C/60% RH and 40°C/75% RH for up to six months) revealed significant changes in disintegration and dissolution times, even though other physical stability parameters remained unchanged. researchgate.netresearchgate.net This highlights that while the drug itself may remain chemically stable, the physical performance of the dosage form can be altered by excipient interactions and environmental conditions over time. researchgate.net

Table 1: Summary of Physical Stability Studies on Various Atenolol Formulations

Formulation TypeStorage ConditionsDurationKey Stability FindingsReference
Extemporaneously Prepared CapsulesAmbient Temperature4 monthsRemained chemically stable; disintegration and dissolution profiles were maintained. nih.gov
Topical Gel (1% Aqupec HV-505 base)Ambient Temperature56 daysHomogenous and stable; no changes in color, smell, or consistency. pH and viscosity remained stable. researchgate.netresearchgate.net
Sustained-Release Matrix Tablets40±2ºC / 75±5% RH3 monthsAtenolol remained stable within the formulation. amazonaws.com
Direct Compression Tablets25°C/60% RH and 40°C/75% RH6 monthsSignificant changes observed in drug release and disintegration time; however, other physical stability aspects were unchanged. researchgate.net

Role of Excipients in Atenolol Drug Release Mechanisms

Excipients are pharmacologically inactive substances in a drug product, but they play a crucial role in the manufacturing process and, most importantly, in modulating the drug release profile. The choice of excipients can be used to design formulations with immediate, delayed, or sustained-release characteristics.

Sustained-Release Formulations: Hydrophilic polymers are commonly used to create matrix tablets that control the release of the drug over an extended period. Hydroxypropyl methylcellulose (HPMC) is a popular choice for developing sustained-release atenolol tablets. amazonaws.comnih.gov Upon contact with aqueous fluids, HPMC hydrates to form a gel layer on the tablet surface, which controls the rate of water ingress and drug diffusion. researchgate.net The drug release can be modulated by altering the HPMC concentration and its viscosity grade; higher concentrations and higher viscosity grades generally lead to slower release rates. nih.govresearchgate.net Studies have shown that a blend of HPMC and Sodium Carboxy Methyl Cellulose can successfully sustain the release of atenolol for up to 12 hours. amazonaws.com Other natural polymers like Starch, Xanthan Gum, and Guar Gum, as well as synthetic polymers such as Eudragit and Ethyl Cellulose, have also been successfully employed to retard the release of atenolol from matrix tablets. japsonline.comresearchgate.net The release mechanism from these HPMC-based matrices is often a non-Fickian transport, involving a combination of drug diffusion and polymer chain relaxation. nih.govresearchgate.net

Enhanced Dissolution Formulations: For poorly soluble drugs, excipients can be used to enhance the dissolution rate, which is often the rate-limiting step for absorption. The solid dispersion technique is one such method used for atenolol. researchgate.netjournalppw.comjournalppw.com In this technique, the drug is dispersed in a hydrophilic carrier matrix at a solid state. Carriers such as Polyethylene Glycol (PEG) 4000, PEG 6000, and Polyvinylpyrrolidone (PVP) have been used to prepare solid dispersions of atenolol. researchgate.net These formulations consistently show an increased dissolution rate compared to the pure drug. researchgate.net Studies have indicated that PVP is a particularly effective carrier for enhancing atenolol dissolution. researchgate.net Analysis of these solid dispersions suggests that the drug's crystallinity may be reduced, contributing to the faster dissolution. journalppw.comresearchgate.net

Fast-Release Formulations: In some clinical situations, rapid onset of action is desired, which can be achieved with fast-dissolving or orally dispersible tablets. This is accomplished by incorporating "superdisintegrants" into the formulation. These excipients promote the rapid breakup of the tablet into smaller particles upon contact with saliva, facilitating quick dissolution and absorption. For atenolol, superdisintegrants like croscarmellose sodium, crospovidone, and sodium starch glycolate have been used to develop such tablets. thepharmajournal.comglobalresearchonline.net Research has shown that a combination of croscarmellose sodium and crospovidone can produce orally dispersible tablets of atenolol that achieve maximum drug release (over 80%) within 30 minutes. thepharmajournal.com

Table 2: Influence of Different Excipients on Atenolol Release Mechanisms

Excipient CategorySpecific Excipient(s)Role in FormulationMechanism of ActionReference
Sustained-Release PolymersHydroxypropyl methylcellulose (HPMC), Sodium Carboxy Methyl CelluloseRetard drug releaseForms a viscous gel layer upon hydration, controlling drug diffusion and matrix erosion. amazonaws.comnih.govresearchgate.net
Xanthan Gum, Guar Gum, Eudragit, Ethyl CelluloseRetard drug releaseForm a matrix that slows down the penetration of solvent and the diffusion of the drug. japsonline.comresearchgate.net
Dissolution Enhancers (Solid Dispersion Carriers)Polyethylene Glycol (PEG 4000, PEG 6000)Increase dissolution rateEnhances drug wettability and may reduce drug crystallinity upon dispersion. researchgate.net
Polyvinylpyrrolidone (PVP)Increase dissolution rateForms a solid dispersion where the drug is molecularly dispersed, improving solubility. researchgate.netresearchgate.net
Fast-Release Excipients (Superdisintegrants)Croscarmellose sodium, Crospovidone, Sodium starch glycolatePromote rapid tablet disintegrationRapidly swells, wicks, or deforms upon contact with water, causing the tablet to break apart quickly. thepharmajournal.comglobalresearchonline.net

Computational Chemistry and Molecular Modeling Applications for Atenolol

Quantum Chemical Calculations for Atenolol (B1665814)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of molecules, enabling the prediction of various properties of atenolol.

Density Functional Theory (DFT) for Atenolol Molecular Geometry and Interactions

Density Functional Theory (DFT) has been extensively used to investigate the molecular geometry and intermolecular interactions of atenolol. nih.govresearchgate.net Geometry optimization of atenolol in the gaseous phase has been performed using various levels of DFT, such as B3LYP-D3BJ/6-31++G(d,p), CAM-B3LYP/6-31++G(d,p), and M06-2X/6-31++G(d,p). nih.gov The structural parameters computed through these methods have been compared with experimental data from single-crystal X-ray diffraction, showing good agreement. nih.govresearchgate.net

DFT calculations have revealed that atenolol can exist in two primary conformations, designated as Z-type and U-type, with the Z-type being the more stable form for both of its enantiomers. mdpi.com These studies also allow for the analysis of the molecule's vibrational spectra (FT-IR and Raman) and the assignment of vibrational bands. researchgate.net Furthermore, the molecular electrostatic potential map, derived from DFT calculations, helps in identifying the possible nucleophilic and electrophilic sites within the atenolol molecule, which are crucial for understanding its interaction with other molecules. nih.gov

Understanding Host-Guest Complex Formation with Atenolol (e.g., Cucurbit[n]uril)

Quantum chemistry calculations are pivotal in understanding the formation of host-guest complexes involving atenolol. A notable example is the complexation of atenolol with cucurbit nih.govuril (CB nih.gov). mdpi.comnih.gov DFT calculations have been employed to elucidate the interaction geometry between atenolol enantiomers and the CB nih.gov macrocycle. mdpi.com These theoretical investigations have been corroborated by experimental techniques like ultrasensitive Raman spectroscopy. mdpi.comnih.gov

Studies have shown that atenolol can form a 1:1 host-guest complex with CB nih.gov, where the central phenyl ring of atenolol is encapsulated within the hydrophobic cavity of the host molecule. mdpi.com DFT analysis has been crucial in understanding the binding interactions that lead to the formation of stable complexes. mdpi.comnih.gov This knowledge is valuable for the development of drug delivery systems and for understanding molecular recognition processes. ucl.ac.uk

Molecular Mechanics and Dynamics Simulations for Atenolol Systems

Molecular mechanics and dynamics simulations offer a way to study the movement and interactions of atenolol over time, providing insights into its behavior in complex systems.

Modeling Drug-Excipient Interactions Involving Atenolol

The interaction between a drug and its excipients is critical for the stability and efficacy of a pharmaceutical formulation. While experimental studies have investigated the compatibility of atenolol with various excipients, identifying incompatibilities with substances like ascorbic acid and citric acid, computational modeling provides a deeper, mechanistic understanding of these interactions. nih.govresearchgate.net

Molecular docking, a computational technique, has been utilized to study the interactions between atenolol and different film-forming polymers used in oral dissolving films, such as HPMC, CMC-Na, and Na-alginate. nih.govmdpi.com These studies calculate the free binding energy and identify the specific types of bonds formed, such as hydrogen bonds, between the drug and the excipient. mdpi.com For instance, molecular docking revealed hydrogen bonding between atenolol and these polymers, which was also supported by FTIR spectroscopy. nih.gov

Prediction of Atenolol Partition Coefficients in Various Solvent Systems

The partition coefficient (log P) is a critical parameter in drug development, influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Computational methods are widely used to predict the n-octanol-water partition coefficients of drugs. researchgate.net For atenolol, a hydrophilic drug, understanding its partitioning behavior is particularly important. researchgate.net

Studies have investigated the partition and distribution coefficients of atenolol into biological membranes, such as the rat small intestinal brush border membrane (BBM). nih.gov These studies have shown that the partitioning of solutes like atenolol into biological membranes is more complex than into simple organic solvents. nih.gov Computational models can be developed to predict these partition coefficients using various theoretical molecular descriptors. umn.edu For instance, molecular dynamics simulations have been used to study the binding of atenolol enantiomers to chiral molecular micelles, revealing that they tend to bind near the micelle surface. nih.gov

Molecular Docking and Binding Affinity Studies of Atenolol

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used to study the interaction of atenolol with its biological targets and other molecules.

Docking studies have been instrumental in understanding the binding of atenolol to the β1-adrenergic receptor, its primary target. researchgate.net These studies help in analyzing the key interactions responsible for the drug's therapeutic effect. nih.gov Beyond its primary target, molecular docking has been employed to investigate the interactions of atenolol with other proteins, such as human serum albumin, and even to explore potential drug-drug interactions at a molecular level. nih.govnih.gov

Furthermore, molecular docking is a key component of virtual screening efforts to identify new lead compounds for β-adrenergic receptors. nih.gov By calculating the binding free energy, docking simulations can help in ranking potential drug candidates. researchgate.net For example, in the development of oral dissolving films of atenolol, molecular docking was used to determine the free binding energy between atenolol and various film-forming polymers, providing insights into their interaction and compatibility. mdpi.com

Application of Computational Methods in Atenolol Prodrug Design and Optimization

Computational chemistry and molecular modeling have become indispensable tools in the rational design and optimization of prodrugs, offering insights into reaction mechanisms, stability, and release kinetics. In the context of atenolol, these methods have been pivotal in designing prodrugs with improved physicochemical properties, such as enhanced stability in aqueous formulations and controlled release profiles.

One of the primary challenges with atenolol is its hydrophilic nature, which can impact its stability and formulation. mdpi.com To address this, researchers have employed computational strategies to design more lipophilic atenolol prodrugs. mdpi.comnih.gov A notable approach involves the use of linkers based on the acid-catalyzed cyclization reactions of N-alkylmaleamic acids. mdpi.com

Density Functional Theory (DFT) and other high-level computational methods have been utilized to study the intramolecular acid-catalyzed hydrolysis of these prodrugs, which is the key step in releasing the active atenolol molecule. nih.govnih.gov These calculations have elucidated the mechanism of amide bond cleavage, revealing it to be a result of intramolecular nucleophilic catalysis by an adjacent carboxylic acid group. nih.govresearchgate.net

Research has demonstrated that the rate-limiting step of this hydrolysis reaction is dependent on the surrounding medium. nih.gov In an aqueous environment, the collapse of a tetrahedral intermediate is the rate-limiting step, whereas, in the gas phase, the formation of this intermediate determines the reaction rate. mdpi.comnih.gov Furthermore, computational studies have established that the efficiency of this acid-catalyzed hydrolysis is highly sensitive to the substitution pattern on the carbon-carbon double bond of the linker molecule. nih.gov This allows for the fine-tuning of the atenolol release rate by modifying the structure of the linker. nih.gov

Based on these computational insights, specific atenolol prodrugs, such as ProD 1 and ProD 2, were designed. nih.govnih.gov Theoretical calculations were performed to predict the half-life (t1/2) of these prodrugs, which is the time required for 50% of the prodrug to convert into the parent drug. nih.gov These predictions were then compared with experimental data from in vitro kinetic studies.

The predicted half-life for ProD 1 at pH 2 varied depending on the computational method used, with predictions of 65.3 hours and 6.3 hours. nih.govnih.gov The predicted half-life for ProD 2 at the same pH was 11.8 minutes. nih.govnih.gov

Table 1: Predicted Half-life (t1/2) of Atenolol Prodrugs at pH 2 Using Different Computational Methods

ProdrugComputational MethodPredicted t1/2
ProD 1B3LYP/6-31 G(d,p)65.3 hours
ProD 1GGA: MPW1K6.3 hours
ProD 2Not Specified11.8 minutes

In vitro kinetic studies of ProD 1 demonstrated that its stability was significantly influenced by the pH of the medium. nih.gov At pH 7.4, which mimics the conditions in the blood, the prodrug was found to be completely stable with no release of atenolol. nih.gov However, under acidic conditions, the prodrug hydrolyzed to release the parent drug. nih.gov

Table 2: Experimental Half-life (t1/2) of Atenolol Prodrug 1 (ProD 1) in Different Media

MediumExperimental t1/2
1N HCl2.53 hours
Buffer pH 23.82 hours
Buffer pH 5133 hours
Buffer pH 7.4Stable

In other research, in silico methods have been used to evaluate conjugates of atenolol with modified saccharides for targeted cardiovascular delivery. 21stcenturycardiology.com Homology modeling was employed to create a model of the GLUT-4 receptor, and computational analysis was used to assess the potential binding of the developed conjugates to this receptor. 21stcenturycardiology.comresearchgate.net

Pre Clinical Pharmacological Investigations of Atenolol in Vitro

In Vitro Receptor Binding and Affinity Studies of Atenolol (B1665814)

Atenolol is a selective antagonist of the β1-adrenergic receptor. selleckchem.comdroracle.ai In vitro studies using recombinant cell lines that selectively express human β1 and β2 receptors have been employed to determine the precise affinity and selectivity of atenolol under identical conditions. nih.gov Radioligand binding techniques are systematically used to investigate the affinity of atenolol for β1- and β2-adrenoceptors in tissues from various species, including rats, guinea pigs, and humans. nih.gov

Studies have reported log Kd values of -6.66 ± 0.05, -5.99 ± 0.14, and -4.11 ± 0.07 for the binding of atenolol to human β1, β2, and β3-adrenoceptors, respectively. selleckchem.com This translates to Kd values of 0.25 μM for the β1 receptor and 1 μM for the β2 receptor. selleckchem.com Further research has shown that the affinity of atenolol for these receptors is independent of the specific radioligand used or the tissue studied. nih.gov While most studies are conducted in vitro, an agonist-antagonist interaction model estimated the in vivo affinity (KB) of S(-)-atenolol for the β1-receptor to be 4.6 x 10-8 M, a value comparable to in vitro findings from functional assays. nih.govresearchgate.net

Table 1: In Vitro Binding Affinity of Atenolol for Human Adrenergic Receptors
Receptor Subtypelog KdKd (μM)
β1-adrenoceptor-6.66 ± 0.050.25
β2-adrenoceptor-5.99 ± 0.141.0
β3-adrenoceptor-4.11 ± 0.07-

Atenolol is classified as a cardioselective β-blocker due to its preferential binding to β1-adrenergic receptors over β2 receptors. droracle.aiconsensus.appconsensus.app The ratio between the affinities for β2 and β1 receptors is a key predictor of a drug's cardioselectivity. nih.gov

Table 2: Beta-1 Selectivity Ratios for Various Beta-Blockers
Compoundβ2/β1 Affinity Ratio
Bisoprolol (B1195378)19
AtenololLower selectivity than Bisoprolol
Metoprolol (B1676517)Lower selectivity than Bisoprolol
BetaxololLower selectivity than Bisoprolol
Propranolol (B1214883)No significant selectivity
CarvedilolNo significant selectivity

In Vitro Kinetics of Atenolol Prodrugs

To enhance the properties of atenolol, various prodrugs have been designed and synthesized. nih.govresearchgate.netscispace.comnih.gov The in vitro kinetics of these prodrugs, particularly their conversion back to the parent drug, atenolol, are studied under different pH conditions to simulate their fate in the gastrointestinal tract and circulatory system. nih.gov

An in vitro kinetic study of an atenolol prodrug, designated ProD 1, demonstrated that its hydrolysis to release atenolol was significantly influenced by the pH of the medium. nih.govresearchgate.netnih.gov The acid-catalyzed hydrolysis was found to be faster in 1 N HCl than at pH 2 and pH 5. nih.gov At a neutral pH of 7.4, which mimics the blood circulation system, the prodrug was entirely stable, with no release of the parent drug observed. nih.gov The half-life (t1/2), the time required for 50% of the prodrug to convert into the parent drug, was determined in these different media. nih.govresearchgate.netnih.gov For instance, the t1/2 values for ProD 1 in 1N HCl, buffer pH 2, and buffer pH 5 were 2.53, 3.82, and 133 hours, respectively. nih.govresearchgate.netscispace.comnih.govsemanticscholar.org

Table 3: In Vitro Hydrolysis Half-Life (t1/2) of Atenolol Prodrug 1 (ProD 1) at 37°C
Aqueous MediumDetermined t1/2 (hours)
1 N HCl2.53
Buffer pH 23.82
Buffer pH 5133
Buffer pH 7.4Entirely Stable

In Vitro Drug Transport and Permeability Studies of Atenolol

Atenolol has long been considered a hydrophilic molecule with low passive permeability and is often used as a model drug for developing and evaluating in vitro models for intestinal absorption. nih.gov In vitro drug transport and permeability studies are crucial for understanding its absorption characteristics.

Studies using Caco-2 cell monolayers, a common in vitro model for the intestinal epithelium, have shown efflux ratios (B-A:A-B) for atenolol of 2.3. mdpi.com This ratio was reduced to 1.7 with the co-administration of the P-gp inhibitor verapamil, suggesting that atenolol may be a substrate for the P-gp efflux transporter. mdpi.com In vitro permeation studies using rat abdominal skin have also been conducted to evaluate atenolol for transdermal delivery. ijpsonline.com The cumulative amount of atenolol released from three different polymeric films over 48 hours ranged from 8.13 to 12.87 mg, with flux values between 174.2 and 328.8 µg/cm²/h. ijpsonline.com Further studies using human intestinal tissues in a mini-Ussing chamber resulted in an apparent permeability coefficient (Papp) for atenolol of (0.59 ± 0.16) × 10⁻⁶ cm/s. researchgate.net

Table 4: In Vitro Permeability and Transport Parameters for Atenolol
In Vitro ModelParameterValue
Caco-2 Cell MonolayerEfflux Ratio (B-A:A-B)2.3
Caco-2 Cell Monolayer with VerapamilEfflux Ratio (B-A:A-B)1.7
Rat Abdominal Skin (Polymeric Film A2)Flux328.8 µg/cm²/h
Human Intestinal Tissue (Ileum)Apparent Permeability (Papp)(0.59 ± 0.16) × 10⁻⁶ cm/s

Assessment of In Vitro Pharmaceutical Equivalence and Dissolution Profiles of Atenolol Formulations

In vitro dissolution testing is a critical tool for assessing the pharmaceutical equivalence of different formulations of atenolol. nanobioletters.com These studies are often used to compare generic products to the originator brand, and under certain conditions, can be used to waive in vivo bioequivalence studies. nanobioletters.com

Comparative in vitro studies between different atenolol tablet formulations are performed according to pharmacopeial guidelines, such as those from the United States Pharmacopeia (USP). nanobioletters.comnih.gov The dissolution profiles are compared using a model-independent approach that calculates a difference factor (f1) and a similarity factor (f2). nih.govujpronline.com For two dissolution profiles to be considered similar, the f1 value should be between 0 and 15, and the f2 value should be between 50 and 100. ujpronline.com Studies on various marketed atenolol tablets have shown that most formulations release more than 85% of the drug within 15 minutes in appropriate dissolution media, meeting the criteria for similar dissolution profiles without the need for further mathematical evaluation. nanobioletters.com Dissolution tests are conducted in various media, including 0.1N HCl (pH 1.2), acetate (B1210297) buffer (pH 4.5), and phosphate (B84403) buffer (pH 6.8), to simulate the conditions of the gastrointestinal tract. ujpronline.comiomcworld.com

Table 5: In Vitro Dissolution of Atenolol Formulations in Different Media
BrandMedium% Drug ReleasedTime (minutes)
Generic and Reference BrandsUSP Paddle Apparatus>85%10
Reference DrugpH 1.2~91%-
Test DrugpH 1.2~87%-
All BrandspH 4.5~87%-
All BrandspH 6.8~90%-

Structure Activity Relationship Sar Elucidation for Atenolol and Its Analogs

Elucidation of Key Structural Features for Atenolol's Beta-Blocker Activity

Atenolol's efficacy as a cardioselective beta-blocker is intrinsically linked to its specific molecular architecture. As a second-generation β-1–selective adrenergic antagonist, its primary function is to selectively bind to β-1 adrenergic receptors located in the heart and vascular smooth muscle nih.govgpatindia.com. This selective antagonism blocks the chronotropic (heart rate) and inotropic (contractility) actions typically initiated by endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) nih.gov. The key structural components responsible for this activity are the aromatic ring, the propanolamine (B44665) side chain, and the nature of the substituent on the aromatic ring.

The general structure required for beta-adrenergic blocking activity is found in aryloxypropanolamines, which are more potent than their arylethanolamine counterparts gpatindia.com. The structure of atenolol (B1665814) features an oxymethylene bridge (-O-CH2-) between the aromatic ring and the ethylamine (B1201723) side chain, a feature common to many beta-blockers and considered important for the molecule's antagonistic properties pharmaguideline.com.

A defining feature of atenolol that confers its cardioselectivity is the para-substituted acetamide (B32628) group on the phenyl ring reddit.comyoutube.com. This hydrophilic group is crucial for its selective affinity for β1-receptors, which are predominant in cardiac tissue, over β2-receptors found in bronchial and vascular smooth muscle nih.govdrugbank.comgoodrx.com. The presence of a significant substitution at the para position of the aromatic ring, coupled with an absence of substituents at the meta position, is a structural characteristic shared by many cardioselective beta-blockers pharmaguideline.com. This contrasts with non-selective beta-blockers, which often have different substitution patterns pharmaguideline.com. While atenolol is highly selective, some binding to β2 receptors can still occur, particularly at higher concentrations drugbank.com.

The side chain contains two critical functional groups: a secondary amine with a bulky isopropyl substituent and a hydroxyl group on the second carbon of the propane (B168953) chain pharmaguideline.comyoutube.com. The bulky N-alkyl group (isopropyl in this case) is vital for antagonistic activity at beta-receptors pharmaguideline.com. The secondary amine is also a requirement for proper function pharmaguideline.com. Furthermore, the hydroxyl group on the side chain is essential for its activity pharmaguideline.com. This specific arrangement allows the side chain to adopt a conformation that correctly positions the amine and hydroxyl groups for binding to the receptor gpatindia.com.

Stereoselectivity in Atenolol's Receptor Binding and Biological Activity

Like other beta-blockers, atenolol possesses a chiral center at the carbon atom of the side chain that bears the hydroxyl group nih.govoup.comnewdrugapprovals.org. This results in two enantiomers, (S)-atenolol and (R)-atenolol, which exhibit significant differences in their pharmacological activity nih.govnih.gov. The interaction with beta-adrenoceptors is highly stereoselective, with the beta-blocking activity residing almost exclusively in the (S)-enantiomer, which is levorotatory nih.govoup.comualberta.ca. Although atenolol is typically administered as a racemic mixture (a 50:50 mix of both enantiomers), only the (S)-enantiomer contributes meaningfully to the therapeutic beta-blocking effect nih.govnih.gov.

Research has demonstrated this stereoselectivity both in receptor binding studies and in clinical settings. A study comparing the effects of racemic atenolol, (S)-atenolol, and (R)-atenolol in healthy volunteers found that the reduction in heart rate and blood pressure was attributable to the (S)-enantiomer nih.gov. While racemic atenolol and (S)-atenolol (at half the dose of the racemate) produced nearly identical decreases in the rate pressure product during exercise (-37% and -35%, respectively), the (R)-enantiomer showed no significant effect nih.gov. This confirms that the (R)-enantiomer is practically inactive as a beta-blocker nih.gov.

Differential Affinity of Atenolol Enantiomers for Adrenergic Receptors

The profound difference in the biological activity of atenolol's enantiomers stems from their differential affinity for beta-adrenergic receptors nih.govualberta.ca. The binding pocket of the β1-adrenergic receptor is stereospecific, accommodating the (S)-enantiomer with much higher affinity than the (R)-enantiomer nih.gov.

Radioligand binding studies have quantified this difference. In studies using guinea pig heart tissue, the eudismic ratio, which is the ratio of the affinity of the more potent enantiomer ((S)-atenolol) to that of the less potent one ((R)-atenolol), was determined to be 46 nih.gov. This indicates that (S)-atenolol binds to beta-adrenergic receptors with 46 times greater affinity than (R)-atenolol. This high degree of enantioselectivity in receptor binding is a common feature among beta-blockers with a single chiral center nih.gov. Interestingly, there is also evidence of stereoselective uptake and release of atenolol from adrenergic cells, with a preference for the more active (S)-enantiomer ualberta.ca.

Table 1: Pharmacological Effects of Atenolol Enantiomers
CompoundEffect on Rate Pressure Product (During Exercise)Receptor Binding Affinity Ratio (S:R)
rac-Atenolol (100 mg)-37%N/A
(S)-Atenolol (50 mg)-35%46:1
(R)-Atenolol (50 mg)No significant effect

Relationship between Atenolol's Molecular Polarity and Chemical Stability

The chemical stability of atenolol is influenced by its molecular structure, particularly its polarity. Atenolol is a relatively polar, hydrophilic compound, a characteristic largely imparted by the acetamide group in the para position of the phenyl ring reddit.commdpi.com. This hydrophilicity affects not only its pharmacokinetic profile, such as its limited ability to cross the blood-brain barrier, but also its chemical stability under certain conditions nih.govnih.gov.

A study investigating the degradation kinetics of atenolol, acebutolol, and propranolol (B1214883) in an acidic environment found a direct correlation between the drugs' polarity (expressed as logP) and their stability sci-hub.seresearchgate.net. Atenolol, being the most hydrophilic (lowest logP) of the three, was found to be the least stable in the acidic solution sci-hub.seresearchgate.net. Conversely, propranolol, the most lipophilic (highest logP), was the most stable sci-hub.se.

The degradation process, which followed first-order kinetics, was described by kinetic and thermodynamic parameters. The rate constants of degradation (k) were highest for atenolol and decreased with increasing lipophilicity, while the time to 10% or 50% degradation (t0.1 and t0.5) and the energy of activation (Ea) increased with lipophilicity sci-hub.seresearchgate.net. This demonstrates that the stability of these beta-blockers in an acidic medium increases as their lipophilicity increases sci-hub.seresearchgate.net. The degradation of atenolol can proceed via several pathways, including radical attack on the isopropyl group, the aromatic ring, or the terminal acetamide site rsc.orgnih.gov.

Table 2: Relationship Between Polarity and Stability of Beta-Blockers
CompoundPolarity (logP)Relative Degradation Rate (k)Relative StabilityRelative Activation Energy (Ea)
AtenololMost HydrophilicHighestLowestLowest
AcebutololIntermediateIntermediateIntermediateIntermediate
PropranololMost LipophilicLowestHighestHighest

Design Principles for Modulating Atenolol's Pharmacological Profiles (e.g., Lipophilicity)

The pharmacological profile of a beta-blocker like atenolol can be intentionally modulated by making specific structural modifications. The key properties that can be altered include beta-1/beta-2 selectivity and pharmacokinetic parameters like absorption and metabolism, which are often linked to the drug's lipophilicity oup.com.

Lipophilicity is a critical factor in the design of beta-blockers. There is a general, though not absolute, correlation that beta-1 selective antagonists are often more hydrophilic, while non-selective and beta-2 selective antagonists tend to be more lipophilic oup.com. Atenolol exemplifies this principle; its hydrophilic nature, due to the para-acetamide group, is a key contributor to its beta-1 selectivity reddit.comoup.com. This hydrophilicity also results in approximately 50% oral absorption and excretion primarily via the kidneys as an unchanged drug, with minimal liver metabolism reddit.comdrugbank.com.

Modulating lipophilicity can therefore alter a drug's behavior. For instance, increasing the lipophilicity of an atenolol analog might lead to greater absorption, more extensive metabolism in the liver, and increased penetration across the blood-brain barrier mdpi.comnih.gov. However, this could also lead to a decrease in beta-1 selectivity oup.com. The simple switch from an ether side chain in metoprolol (B1676517) to an amide side chain in atenolol resulted in a compound that was more resistant to liver metabolism but also less lipophilic, which in turn affected its absorption reddit.com.

Besides lipophilicity, other structural modifications can fine-tune the pharmacological profile:

Aromatic Ring Substitution: The nature and position of substituents on the aromatic ring are paramount for selectivity pharmaguideline.com. As seen with atenolol, a bulky para-substitution is favorable for cardioselectivity pharmaguideline.comoup.com. Changing this substituent can alter both potency and selectivity.

N-Amine Substitution: The branched, bulky alkyl group on the terminal nitrogen (isopropyl or tert-butyl) is essential for beta-antagonistic activity pharmaguideline.com. Modifying the size and nature of this group can influence the potency of the beta-blockade pharmaguideline.com.

Therefore, the design of atenolol analogs involves a careful balance of these structural features. The goal is to optimize the interaction with the β1-receptor while controlling physicochemical properties like lipophilicity to achieve a desired pharmacokinetic and pharmacodynamic profile.

Future Research Trajectories in Atenolol Hydrochloride Chemistry

Development of Novel and Green Synthetic Pathways for Atenolol (B1665814)

The chemical synthesis of atenolol is progressively moving towards more sustainable and efficient methodologies, aligning with the principles of green chemistry. rjptonline.org A primary focus of this research is the reduction of hazardous waste and the use of environmentally friendly solvents and catalysts.

One promising approach involves chemoenzymatic routes for producing enantiopure atenolol, as the (S)-enantiomer is responsible for the majority of the β-blocking activity. researchgate.net Researchers have successfully utilized lipases, such as Candida antarctica lipase A (CLEA) and lipase B (CALB), for the kinetic resolution of key racemic intermediates. researchgate.netresearchgate.netnih.gov This biocatalytic method offers high enantioselectivity and operates under mild conditions. researchgate.net For instance, a four-step synthesis using CALB for kinetic resolution achieved an enantiomeric excess (ee) of over 99% for (S)-atenolol. nih.gov

Another significant advancement is the use of deep eutectic solvents (DESs) as alternative reaction media. A one-pot, two-step synthesis of atenolol has been developed using a choline chloride:ethylene glycol (ChCl:EG) DES. mdpi.com This method not only simplifies the process but also results in excellent yields (95%) and allows for the recycling of the solvent, drastically improving the process's green credentials. mdpi.com Research has demonstrated the scalability of this DES-based synthesis from a 1-gram to a 10-gram scale while maintaining high yields, indicating its potential for industrial application. mdpi.com

Synthesis StrategyKey Reagents/CatalystsAdvantagesReported Yield/Enantiomeric Excess
Chemoenzymatic SynthesisCandida antarctica lipase B (CALB), Vinyl butanoateHigh enantioselectivity, green chemistry principles>99% ee, 9.9% overall yield nih.gov
Deep Eutectic Solvent (DES) SynthesisCholine chloride:ethylene glycol (ChCl:EG), Epichlorohydrin, IsopropylamineEnvironmentally friendly solvent, high yield, one-pot process, scalable95% mdpi.com
Alternative Green ProcessParahydroxy phenyl acetic acid, Ammonium (B1175870) Carbonate, MethanolAvoids hazardous reagents like sulphur and ammonia, reduces byproducts like H2S28-30% rjptonline.org

Advanced Characterization of Minor Impurities and Novel Degradants of Atenolol

Ensuring the purity and stability of active pharmaceutical ingredients is critical. Future research is focused on the comprehensive identification and characterization of minor impurities and novel degradation products of atenolol that may form during synthesis and storage. Advanced analytical techniques, particularly liquid chromatography combined with high-resolution mass spectrometry (LC-MS/TOF), are instrumental in this endeavor. nih.gov

Stress testing of atenolol under various conditions (acidic, alkaline, oxidative, photolytic, and thermal) has revealed its susceptibility to degradation, particularly in oxidative and alkaline environments and upon exposure to light. ijprajournal.com Comprehensive studies have identified several key degradation products. For example, under oxidative stress, a specific degradant (DP1) is formed, while alkaline conditions lead to others (DP2, DP3), and photolytic stress produces another (DP4). ijprajournal.com

Compatibility studies with common pharmaceutical excipients have also shown that atenolol can interact with substances like ascorbic acid, citric acid, and butylated hydroxyanisole, leading to the formation of distinct interaction products. nih.gov The elucidation of these structures is achieved through detailed fragmentation analysis in mass spectrometry, allowing for a mechanistic understanding of their formation. nih.gov This knowledge is vital for developing stable formulations and defining appropriate storage conditions.

Impurity/Degradant NameChemical NameFormation Condition
Atenolol Impurity A4-HydroxyphenylacetamideProcess Impurity pharmaffiliates.comjocpr.com
Atenolol Impurity C2-[4-[[(2RS)oxiran-2-yl]methoxy]phenyl] acetamide (B32628)Process Impurity pharmaffiliates.comjocpr.com
Atenolol Impurity G2-[4-[(2RS)-2-hydroxy-3-[(1- methylethyl) amino] propoxy] phenyl] acetic acidProcess Impurity rasayanjournal.co.in
Degradation Product (DP1)Not specifiedOxidative Stress ijprajournal.com
Degradation Products (DP2, DP3)Not specifiedAlkaline Stress ijprajournal.com
Degradation Product (DP4)Not specifiedPhotolytic Stress ijprajournal.com

Exploration of New Formulation Technologies for Enhanced Atenolol Delivery and Stability

Atenolol is classified as a Biopharmaceutics Classification System (BCS) Class III drug, meaning it has high solubility but low permeability. mdpi.com This characteristic limits its absorption and bioavailability. Consequently, a major trajectory of future research is the development of novel formulation technologies to overcome this limitation and improve its delivery and stability.

One innovative approach is the use of eutectogels, which are derived from deep eutectic solvents (DESs), for enhanced transdermal delivery. mdpi.com A formulation using a DES based on choline chloride and propylene glycol, combined with a carbomer gelling agent, demonstrated a significantly higher release rate (approximately 86%) compared to conventional hydrogels. mdpi.com

Other advanced delivery systems being explored include:

Floating Bioadhesive Systems : These tablets are designed to remain in the stomach for a prolonged period by combining floatation and bioadhesion. nih.gov Formulations using polymers like HPMC K100M and Carbopol 934P have shown promising results in extending gastric residence time, which is beneficial as atenolol is absorbed in the stomach. nih.gov

Lipid Nanocarrier Transferosomes : These nanostructured lipid carriers are being developed to create an enhanced delivery system for atenolol, with the potential for improved efficacy and patient compliance through sustained release. healthinformaticsjournal.com

Pulsatile Drug Delivery : This technology aims to release the drug after a specific lag time. Press-coated tablets using a combination of erodible polymers like Hydroxy Propyl Methyl Cellulose (HPMC) and rupturable polymers like Ethyl Cellulose have been formulated to achieve a burst release of atenolol, which could be tailored to chronotherapeutic strategies. jbarbiomed.com

Sustained-Release Matrix Tablets : Using natural polymers such as chitosan, researchers have developed matrix tablets that can sustain the release of atenolol for up to 12 hours, potentially leading to more stable plasma concentrations. jddtonline.info

Formulation TechnologyKey Components/PolymersPrimary AdvantageKey Finding
EutectogelsDeep Eutectic Solvent (Choline chloride, Propylene glycol), CarbomerEnhanced transdermal deliveryRelease rate of ~86% compared to ~27% for conventional hydrogels mdpi.com
Floating Bioadhesive TabletsHPMC K100M, Carbopol 934PIncreased gastric residence time and bioavailabilityF11 formulation showed satisfactory dissolution, bioadhesion, and floating characteristics nih.gov
Lipid Nanocarrier TransferosomesLipids, SurfactantsEnhanced delivery and sustained releaseOptimized formulation shows promise for improved efficacy healthinformaticsjournal.com
Pulsatile Delivery SystemHPMC, Ethyl CelluloseTimed, burst release of the drugFormulation F3 achieved the highest burst release after a lag time jbarbiomed.com
Sustained-Release Matrix TabletsChitosanControlled drug release over an extended periodFormulation F-2 provided 89.57% drug release over 12 hours jddtonline.info

In-depth Computational Modeling for Atenolol Drug Design and Interaction Prediction

Computational modeling has become an indispensable tool in modern drug discovery and development, offering deep insights into drug-receptor interactions at the molecular level. nih.govjocpr.com Future research on atenolol hydrochloride will increasingly leverage these in-silico methods for drug design and to predict interactions.

Studies have utilized computational software and Density Functional Theory (DFT) to model the formation of molecular complexes between atenolol and its biological receptors, often represented by amino acids such as cysteine and tryptophan. researchgate.net These models can calculate thermodynamic properties like Gibbs free energy, which indicates the spontaneity of the drug-receptor interaction. researchgate.net Furthermore, analysis of the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides theoretical confirmation of complex formation. researchgate.net

Mechanism-based pharmacodynamic modeling is another powerful computational approach. It has been used to estimate the in vivo affinity (represented by the equilibrium dissociation constant, KB) of S(-)-atenolol for the β1-adrenoceptor. nih.govresearchgate.net By characterizing the interaction between an agonist (like isoprenaline) and the antagonist (atenolol), researchers have estimated the KB value to be 4.6 x 10-8 M, which aligns well with in vitro data. nih.govresearchgate.net Such models are crucial for understanding the precise molecular interactions that govern the drug's therapeutic effect.

Modeling TechniqueSoftware/MethodParameter InvestigatedKey Finding
Drug-Receptor Interaction ModelingGaussian software, DFT- 6311GGibbs free energy, Chemical affinity, HOMO-LUMO energy gapNegative Gibbs free energy indicated spontaneous interaction between atenolol and amino acid receptors (cysteine, tryptophan) researchgate.net
Pharmacodynamic Interaction ModelingOperational Model of AgonismIn vivo affinity (KB) for the β1-adrenoceptorEstimated KB of S(-)-atenolol was 4.6 x 10-8 M, comparable to in vitro values nih.govresearchgate.net

Further Investigation into Pharmacogenomic Determinants of Atenolol Response at a Molecular Level

The efficacy of atenolol can vary significantly among individuals, a phenomenon partly explained by genetic differences. Pharmacogenomics seeks to identify these genetic determinants to enable personalized medicine. Future research in this area aims to provide a more detailed molecular understanding of how genetic variants influence an individual's response to atenolol.

Large-scale studies, such as the Pharmacogenomic Evaluation of Antihypertensive Responses (PEAR) study, have been pivotal in this field. nih.govplos.orgnih.gov Research has identified several single nucleotide polymorphisms (SNPs) in genes associated with blood pressure response and metabolic changes following atenolol treatment. For example, variants in the PTPRD gene (rs12346562 and rs1104514 in whites; rs10739150 in blacks) have been linked to the diastolic blood pressure response to atenolol. researchgate.net Similarly, polymorphisms in the GRK4 gene have been associated with reduced blood pressure responses. nih.govmdpi.com

Beyond blood pressure, studies have investigated the genetic basis for atenolol's effects on lipid metabolism. Research has identified several gene regions, including GALNT2, FTO, ABCB1, and LIPC, that are associated with changes in high-density lipoprotein cholesterol (HDL-C) levels induced by atenolol. nih.govplos.org For instance, the SNP rs2144300 in GALNT2 was associated with HDL-C changes in white individuals, and baseline expression of this gene was found to differ by genotype, suggesting a direct functional link. nih.govplos.org Continued investigation at the molecular level will help elucidate the precise mechanisms by which these genetic variations alter drug response.

GeneSNPAssociated ResponseStudy Population
PTPRDrs12346562, rs1104514Diastolic Blood Pressure ResponseWhites researchgate.net
PTPRDrs10739150Blood Pressure ResponseBlacks researchgate.net
GRK465L, 142VReduced Blood Pressure ResponseCaucasians and African Americans nih.govmdpi.com
GALNT2rs2144300HDL-C ChangeWhites nih.govplos.org
FTOrs12595985HDL-C ChangeAfrican Americans nih.govplos.org

Q & A

Q. Q: What validated HPLC methods are recommended for quantifying atenolol hydrochloride purity and related substances in pharmaceutical formulations?

A: A reverse-phase HPLC method using a C18 column (4.6 mm × 15 cm, 5 µm particle size) with a mobile phase of potassium dihydrogen phosphate (pH 3.0), methanol, and tetrahydrofuran (40:9:1) is widely adopted. Sodium 1-octanesulfonate and tetrabutylammonium hydrogensulfate are added to improve resolution. Detection at 226 nm ensures sensitivity for atenolol, with system suitability criteria including ≥5,000 theoretical plates, symmetry factor ≤1.5, and RSD ≤1.0% for peak area reproducibility . For impurity profiling, a limit test requires non-atenolol peaks to be ≤50% of the atenolol reference peak area .

Basic Research: Solubility and Dissolution Testing

Q. Q: How do USP dissolution testing protocols for atenolol tablets ensure bioequivalence in formulation development?

A: USP Apparatus 2 (paddle) at 50 rpm in 500 mL water is standard, with sampling at 45 minutes. UV-Vis spectrophotometry at 273 nm quantifies dissolved atenolol. Method validation includes linearity (1–150 µg/mL), precision (RSD <2%), and recovery (98–102%) . Deviations in dissolution profiles may indicate formulation inconsistencies, necessitating adjustments in excipient ratios or granulation methods .

Advanced Research: Pharmacological Mechanism and Selectivity

Q. Q: What experimental strategies distinguish atenolol’s β1-adrenergic receptor selectivity from non-selective β-blockers in in vitro assays?

A: Competitive binding assays using radiolabeled antagonists (e.g., [³H]-CGP 12177) on isolated cardiomyocyte membranes quantify atenolol’s affinity (Ki) for β1 vs. β2 receptors. Atenolol typically shows >20-fold selectivity for β1 receptors. Functional assays (e.g., cAMP inhibition in CHO cells expressing human β1/β2 receptors) further validate selectivity . Cross-verification with non-selective blockers like propranolol controls for assay specificity .

Advanced Research: Stability and Degradation Pathways

Q. Q: How can forced degradation studies optimize this compound’s stability under stress conditions (e.g., hydrolysis, oxidation)?

A: Acidic hydrolysis (0.1M HCl, 70°C) predominantly generates 4-(2-hydroxy-3-isopropylaminopropoxy)phenylacetic acid, while alkaline conditions (0.1M NaOH) produce glycidol derivatives. Oxidative stress (3% H₂O₂) forms N-oxide metabolites. LC-MS/MS identifies degradation products, with method validation ensuring ≤0.2% relative retention time variability . Stability-indicating methods must resolve all degradation peaks from the atenolol main peak .

Advanced Research: Protein Binding and Distribution

Q. Q: What methodologies quantify atenolol’s plasma protein binding, and how do results inform pharmacokinetic modeling?

A: Equilibrium dialysis (HTD or RED devices) with human plasma at 37°C for 4–6 hours is standard. Atenolol exhibits low protein binding (<10%), measured via LC-MS/MS. Ultracentrifugation or ultrafiltration validates dialysis results, with corrections for non-specific binding to apparatus materials. Data integration into PBPK models requires parameters like free fraction (fu) and tissue-to-plasma partition coefficients .

Advanced Research: Clinical Trial Design for Dose Optimization

Q. Q: How are atenolol’s dose-response relationships established in hypertension trials while minimizing confounding variables?

A: Randomized, double-blind crossover studies with washout periods (≥2 weeks) control for carryover effects. Ambulatory blood pressure monitoring (ABPM) reduces white-coat hypertension bias. Dose-ranging (25–100 mg/day) studies use ANOVA to compare trough-to-peak ratios and 24-hour mean arterial pressure changes. Population pharmacokinetics (e.g., NONMEM) account for covariates like renal function, as atenolol is primarily excreted unchanged .

Advanced Research: Addressing Data Contradictions in Dissolution Studies

Q. Q: How to resolve discrepancies between in vitro dissolution and in vivo bioavailability data for atenolol formulations?

A: Biorelevant media (e.g., FaSSIF/FeSSIF) simulate intestinal fluid composition, improving in vitro-in vivo correlation (IVIVC). Multivariate analysis (e.g., PCA) identifies critical quality attributes (e.g., particle size, disintegration time). Pharmacoscintigraphic imaging in humans tracks formulation disintegration sites, bridging dissolution anomalies with absorption variability .

Advanced Research: Metabolite Profiling and Interaction Studies

Q. Q: What LC-HRMS workflows identify atenolol’s phase I/II metabolites in hepatic microsomal assays?

A: Incubate atenolol with human liver microsomes (HLM) and NADPH/UGPGA cofactors. Full-scan HRMS (e.g., Q-TOF) detects hydroxylated (m/z 267.1212) and glucuronidated (m/z 443.1685) metabolites. MS/MS fragmentation confirms structures via neutral loss of 176 Da (glucuronide) or 18 Da (water). CYP2D6 genotyping clarifies metabolic variability across populations .

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Atenolol hydrochloride

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